Product packaging for 3-Butylthiolane(Cat. No.:CAS No. 1551-24-2)

3-Butylthiolane

Cat. No.: B8702749
CAS No.: 1551-24-2
M. Wt: 144.28 g/mol
InChI Key: WEWIGXOEGOJCIE-UHFFFAOYSA-N
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Description

3-Butylthiolane, with the molecular formula C 10 H 20 S and a molecular weight of 172.33 g/mol, is a sulfur-containing heterocyclic compound of significant interest in specialized research fields . The thiolane (also known as tetrahydrothiophene) ring system to which it belongs is recognized for its versatile applications in organic electronics and as a key building block in synthetic chemistry. Researchers utilize this and similar sulfur-rich compounds in the development of advanced materials, including organic semiconductors and in the fabrication of organic light-emitting diodes (OLEDs) . In pharmaceutical research, heterocyclic compounds containing sulfur, such as thiophene and thiolane derivatives, serve as privileged scaffolds due to their diverse biological activities and are frequently explored in medicinal chemistry for drug discovery . As a volatile sulfur compound, this compound is also relevant in geochemical research, where such molecules are identified in studies of sulfur-rich kerogens . This compound is intended for use as a standard or intermediate in controlled laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16S B8702749 3-Butylthiolane CAS No. 1551-24-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1551-24-2

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

3-butylthiolane

InChI

InChI=1S/C8H16S/c1-2-3-4-8-5-6-9-7-8/h8H,2-7H2,1H3

InChI Key

WEWIGXOEGOJCIE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCSC1

Origin of Product

United States

Foundational & Exploratory

3-Butylthiolane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

While specific data for 3-Butylthiolane is scarce, its isomer, 2-Butylthiolane (also known as 2-butyltetrahydrothiophene), is documented. The properties of these isomers are expected to be very similar.

Table 1: Physicochemical Data for 2-Butylthiolane

PropertyValueSource
CAS Number 1613-49-6PubChem
Molecular Formula C₈H₁₆SPubChem
Molecular Weight 144.28 g/mol PubChem
IUPAC Name 2-butylthiolanePubChem

Synthesis and Experimental Protocols

The synthesis of alkyl-substituted thiolanes can be achieved through several established organic chemistry routes. A common approach involves the alkylation of thiolane or the cyclization of appropriate precursors.

General Experimental Protocol for the Synthesis of 2-Alkylthiolanes:

A prevalent method for the synthesis of 2-alkylthiolanes involves the deprotonation of thiolane followed by alkylation with a suitable alkyl halide.

  • Step 1: Deprotonation of Thiolane

    • Thiolane (tetrahydrothiophene) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

    • A strong base, such as n-butyllithium (n-BuLi), is added dropwise to the solution to deprotonate the carbon atom at the 2-position, forming 2-lithiothiolane.

  • Step 2: Alkylation

    • The desired alkyl halide (in this case, 1-bromobutane for the synthesis of 2-butylthiolane) is added to the solution of 2-lithiothiolane.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the completion of the reaction.

  • Step 3: Work-up and Purification

    • The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

    • The crude product is then purified using a suitable technique, such as fractional distillation or column chromatography, to yield the pure 2-butylthiolane.

Diagram 1: General Experimental Workflow for 2-Alkylthiolane Synthesis

experimental_workflow start Start deprotonation Deprotonation of Thiolane with n-BuLi in dry THF at -78°C start->deprotonation alkylation Alkylation with 1-Bromobutane deprotonation->alkylation Forms 2-lithiothiolane workup Aqueous Work-up and Extraction alkylation->workup purification Purification by Distillation/Chromatography workup->purification product 2-Butylthiolane purification->product

General synthesis workflow for 2-butylthiolane.

Chemical Reactions

Thiolanes, as saturated heterocyclic sulfides, exhibit reactivity characteristic of thioethers.

Table 2: General Reactions of Thiolanes

Reaction TypeDescription
Oxidation The sulfur atom in the thiolane ring can be oxidized to a sulfoxide and further to a sulfone using oxidizing agents like hydrogen peroxide or peroxy acids.
Alkylation Reaction with alkyl halides can lead to the formation of sulfonium salts.
Ring-Opening Under certain conditions with strong nucleophiles or reducing agents, the C-S bond can be cleaved.

Biological Activity and Signaling Pathways

Specific information on the biological activity and signaling pathways of this compound is not available. However, the biological activities of thiophene and its derivatives have been studied, and their metabolic pathways can provide insights into the potential bioactivity of saturated analogues like butylthiolane. The metabolism of thiophene-containing compounds is often a key factor in their biological effects and potential toxicity.

The metabolism of thiophene derivatives can proceed through two main pathways mediated by cytochrome P450 enzymes: S-oxidation and epoxidation. These pathways can lead to the formation of reactive metabolites that can interact with cellular macromolecules.

Diagram 2: General Metabolic Pathways of Thiophene Derivatives

metabolic_pathway Thiophene Thiophene Derivative CYP450 Cytochrome P450 Thiophene->CYP450 SOxide Thiophene S-oxide (Reactive Metabolite) CYP450->SOxide S-oxidation Epoxide Thiophene Epoxide (Reactive Metabolite) CYP450->Epoxide Epoxidation Detox Detoxification (e.g., Glutathione Conjugation) SOxide->Detox Toxicity Covalent Binding to Macromolecules (Toxicity) SOxide->Toxicity Epoxide->Detox Epoxide->Toxicity

Metabolic activation of thiophene derivatives.

Note on Toxicology: The toxicological profile of this compound has not been established. For the related compound tetrahydrothiophene, provisional toxicity values have been derived, but comprehensive data is lacking. The metabolism of thiophene-containing drugs can sometimes lead to reactive intermediates responsible for hepatotoxicity or other adverse effects. Therefore, any biological application of butylthiolane would require thorough toxicological evaluation.

An In-depth Technical Guide to the Spectroscopic Data of 3-Butylthiolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Butylthiolane, a saturated heterocyclic organic compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data of this compound

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds, including thiolane and n-butyl alkyl sulfides.

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiolane ring and the butyl side chain. The chemical shifts are influenced by the electronegativity of the adjacent sulfur atom.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Thiolane ring protons (α to S, 4H)2.7 - 2.9Multiplet
Thiolane ring proton (at C3, 1H)2.5 - 2.8Multiplet
Thiolane ring protons (β to S, 4H)1.9 - 2.2Multiplet
Butyl chain -CH₂- (α to ring)1.4 - 1.6Multiplet
Butyl chain -CH₂- (β and γ)1.3 - 1.5Multiplet
Butyl chain -CH₃~0.9Triplet

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbons closer to the sulfur atom are expected to be deshielded and appear at a higher chemical shift.

Carbon Assignment Predicted Chemical Shift (ppm)
Thiolane ring carbons (α to S)32 - 38
Thiolane ring carbon (C3)40 - 45
Thiolane ring carbons (β to S)30 - 35
Butyl chain -CH₂- (α to ring)33 - 38
Butyl chain -CH₂- (β)28 - 33
Butyl chain -CH₂- (γ)22 - 27
Butyl chain -CH₃~14

The IR spectrum of this compound will be dominated by the vibrational modes of its alkane-like structure. The carbon-sulfur bond stretching is expected to be a weak absorption.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C-H Stretch (Alkyl)2850 - 2960Strong
CH₂ Bend (Scissoring)~1465Medium
CH₃ Bend (Asymmetric)~1450Medium
CH₃ Bend (Symmetric)~1375Medium
C-S Stretch600 - 700Weak

The mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the butyl group and the thiolane ring.

m/z Predicted Fragment Fragmentation Pathway
144[C₈H₁₆S]⁺˙ (Molecular Ion)-
101[C₅H₉S]⁺α-cleavage of the butyl group (loss of C₃H₇˙)
87[C₄H₇S]⁺Cleavage at the C-S bond (loss of C₄H₉˙)
57[C₄H₉]⁺Butyl cation

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, place a drop of this compound between two polished salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) at 70 eV, to generate the molecular ion and fragment ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Organic Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structure Determination NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of an organic compound.

Olfactory Threshold and Sensory Analysis of 3-Butylthiolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature lacks specific quantitative data on the olfactory threshold and detailed sensory analysis of 3-Butylthiolane. This guide synthesizes available information on structurally similar alkyl thiols and cyclic thioethers to provide a comprehensive overview and projected methodologies for its sensory analysis. The experimental protocols and data presented are based on established methods for analogous volatile sulfur compounds and should be adapted and validated for this compound.

Introduction

This compound, a cyclic thioether, belongs to a class of volatile sulfur compounds (VSCs) known for their potent and often unpleasant odors at very low concentrations.[1][2] Understanding the olfactory threshold and sensory characteristics of such compounds is crucial in various fields, including flavor and fragrance chemistry, environmental science, and drug development, where off-odors can impact product acceptability and safety. This technical guide provides a framework for the sensory analysis of this compound, including projected olfactory threshold data based on related compounds, detailed experimental protocols, and an overview of the underlying olfactory signaling pathways.

Olfactory Threshold of Alkyl Thiols and Cyclic Thioethers

The odor detection threshold (ODT) is the lowest concentration of a substance that can be perceived by the human sense of smell. For volatile sulfur compounds, these thresholds are typically in the parts per billion (ppb) or even parts per trillion (ppt) range.[3] While no specific ODT has been reported for this compound, data for structurally similar alkyl thiols can provide an estimate. The odor threshold of aliphatic thiols is influenced by the length of the alkyl chain.[4]

Table 1: Odor Detection Thresholds of Selected Alkyl Thiols in Air

CompoundChemical FormulaMolecular Weight ( g/mol )Odor Threshold (ppb)Odor Description
1-PropanethiolC₃H₈S76.160.75Strong, offensive, rotten cabbage-like
ButanethiolC₄H₁₀S90.191.0Skunk-like
PentanethiolC₅H₁₂S104.210.4Unpleasant, garlic-like
HexanethiolC₆H₁₄S118.240.1Foul, sulfurous

Data compiled from various sources.[5]

The structural characteristics of thiols, such as steric effects, significantly influence their odor thresholds. For instance, tertiary alkanethiols often exhibit lower odor thresholds compared to primary or secondary thiols.[6]

Sensory Analysis of this compound

A comprehensive sensory analysis of this compound would involve determining its odor profile and its detection and recognition thresholds. This is typically achieved using a trained sensory panel and standardized methodologies.

Experimental Protocol: Determination of Odor Threshold by Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7][8]

Objective: To determine the odor detection and recognition thresholds of this compound.

Materials and Apparatus:

  • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

  • Capillary column suitable for volatile sulfur compound analysis (e.g., DB-Sulphur or equivalent).

  • High-purity carrier gas (e.g., helium or hydrogen).

  • Syringes for liquid sample injection.

  • A stock solution of this compound of known concentration in a suitable solvent (e.g., diethyl ether or mineral oil).

  • A series of dilutions of the stock solution.

  • A panel of trained sensory assessors (typically 8-12 members).

Procedure:

  • Panelist Training: Sensory panelists are trained to recognize and describe various odors, particularly those associated with sulfur compounds. Their individual olfactory acuity is also assessed.

  • Sample Preparation: A geometric dilution series of the this compound stock solution is prepared. The concentration range should span from levels expected to be well above the recognition threshold to levels below the detection threshold.

  • GC-O Analysis:

    • The GC is configured with the appropriate column and temperature program to achieve good separation of the analyte.

    • A split outlet is used to direct the column effluent to both the FID and the olfactometry port.

    • Each panelist sniffs the effluent from the olfactometry port as the diluted samples are injected in ascending order of concentration.

    • The retention time of the this compound peak is confirmed by the FID.

    • Panelists record whether they detect an odor at the corresponding retention time and, if so, provide a description of the odor.

  • Data Analysis:

    • The detection threshold is defined as the lowest concentration at which at least 50% of the panelists can detect an odor.

    • The recognition threshold is the lowest concentration at which at least 50% of the panelists can correctly describe the characteristic odor of the compound.

Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Analysis Stock Stock Solution of this compound Dilutions Geometric Dilution Series Stock->Dilutions Dilute Injector Injector Dilutions->Injector GC Gas Chromatograph Splitter Splitter GC->Splitter Injector->GC FID Flame Ionization Detector (FID) Splitter->FID 50% Olfacto Olfactometry Port Splitter->Olfacto 50% Panelist Sensory Panelist Olfacto->Panelist Sniffing Detection Detection Threshold Panelist->Detection Recognition Recognition Threshold Panelist->Recognition

Caption: Workflow for determining the olfactory threshold using GC-O.

Experimental Protocol: Odor Profile Analysis

Objective: To characterize the odor profile of this compound using a descriptive sensory panel.

Materials and Apparatus:

  • A series of concentrations of this compound in an odorless solvent presented in sniffing bottles or jars.

  • A panel of trained descriptive sensory assessors.

  • A predefined list of odor descriptors relevant to sulfur compounds (e.g., garlic, onion, rubbery, skunky, cabbage, burnt, metallic).

  • A rating scale for intensity (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).

Procedure:

  • Panelist Training: Panelists are trained on the use of the odor descriptors and the intensity scale using reference standards.

  • Sample Evaluation: Panelists are presented with the this compound samples in a randomized order. They are instructed to sniff each sample and rate the intensity of each relevant descriptor on the provided scale.

  • Data Analysis: The mean intensity ratings for each descriptor are calculated across all panelists. The results can be visualized using a spider web or radar plot to represent the odor profile of the compound.

Olfactory Signaling Pathway for Thiols

The perception of odors, including those of thiols, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[9][10] This interaction triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Recent research suggests a crucial role for metal ions, particularly copper, in the detection of sulfur-containing compounds.[9][11] A specific mouse olfactory receptor, MOR244-3, has been shown to require copper for its activation by certain thiols.[9] The proposed mechanism involves the formation of a chelated metal complex between the thiol and the copper ion within the receptor's binding pocket.

Figure 2: Proposed Olfactory Signaling Pathway for Thiols

Thiol_Signaling_Pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_brain Brain Thiol This compound (Odorant) Mucus Mucus Layer Thiol->Mucus Cilia Cilia Mucus->Cilia OSN Olfactory Sensory Neuron (OSN) OR Olfactory Receptor (OR) (e.g., MOR244-3) Cilia->OR G_protein G-protein (Golf) OR->G_protein activates Cu Copper Ion (Cu²⁺) Cu->OR AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces Ion_channel Ion Channel cAMP->Ion_channel opens Ca_Na Ca²⁺ / Na⁺ Influx Ion_channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_potential Action Potential Depolarization->Action_potential Glomerulus Glomerulus Action_potential->Glomerulus Olfactory_bulb Olfactory Bulb Mitral_cell Mitral Cell Glomerulus->Mitral_cell Olfactory_cortex Olfactory Cortex Mitral_cell->Olfactory_cortex Signal to Brain Perception Odor Perception Olfactory_cortex->Perception

Caption: Simplified diagram of the olfactory signal transduction cascade for thiols.

Conclusion

While specific data for this compound remains elusive, this guide provides a robust framework for its sensory analysis based on established methodologies for volatile sulfur compounds. The provided experimental protocols for determining the olfactory threshold and odor profile can be readily adapted for this compound. Furthermore, the understanding of the olfactory signaling pathway for thiols, including the potential role of metal cofactors, offers valuable insights for researchers in drug development and other fields where the perception of sulfur-containing molecules is of interest. Future research should focus on obtaining empirical data for this compound to validate the projections made in this guide and to further elucidate the structure-odor relationships within this class of compounds.

References

The Putative Biosynthesis of 3-Butylthiolane in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butylthiolane is a sulfur-containing volatile organic compound that contributes to the characteristic aroma of certain fruits, notably passion fruit. While its presence has been identified, the complete biosynthetic pathway in plants has not been fully elucidated. This technical guide synthesizes current knowledge on related metabolic pathways to propose a putative route for the formation of this compound. We present a multi-step pathway involving the generation of a C4 precursor, its conjugation with cysteine, and subsequent enzymatic processing to yield the final thiolane structure. This document provides detailed hypothetical reaction steps, supporting quantitative data from related compounds, and comprehensive experimental protocols to facilitate further research in this area. The information is intended to serve as a foundational resource for researchers in plant biochemistry, natural product chemistry, and drug development seeking to understand and potentially harness the biosynthesis of sulfur-containing heterocyclic compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through three main stages:

  • Formation of a C4 Butyl Precursor: The carbon backbone of this compound is likely derived from the C4 alcohol, butan-1-ol, or a closely related derivative such as butanal or a butyl ester. These C4 compounds are known to be present in various fruits, including passion fruit, and are formed through amino acid or fatty acid metabolism.[1][2]

  • Conjugation with Cysteine: The butyl precursor is proposed to be conjugated to the sulfur atom of L-cysteine. This reaction could be catalyzed by a cysteine synthase-like enzyme or a glutathione S-transferase followed by degradation to the cysteine conjugate. The resulting intermediate is S-(butyl)-L-cysteine.

  • Enzymatic Cleavage and Cyclization: The S-(butyl)-L-cysteine conjugate is then cleaved by a cysteine-S-conjugate β-lyase (C-S lyase). This enzymatic reaction releases pyruvate, ammonia, and a highly reactive butane-1-thiol intermediate.[3][4] The final step is the intramolecular cyclization of this intermediate to form the stable five-membered ring of this compound. This cyclization could be spontaneous or enzymatically mediated.

Visualizing the Pathway

This compound Biosynthesis Precursors Amino Acids / Fatty Acids Butanol Butan-1-ol Precursors->Butanol Metabolic Pathways S_Butyl_Cysteine S-(butyl)-L-cysteine Butanol->S_Butyl_Cysteine Cysteine Synthase-like enzyme Cysteine L-Cysteine Cysteine->S_Butyl_Cysteine Butanethiol Butane-1-thiol (reactive intermediate) S_Butyl_Cysteine->Butanethiol Cysteine-S-conjugate β-lyase Pyruvate_Ammonia Pyruvate + Ammonia S_Butyl_Cysteine->Pyruvate_Ammonia Cysteine-S-conjugate β-lyase Butylthiolane This compound Butanethiol->Butylthiolane Intramolecular Cyclization

A putative biosynthetic pathway for this compound in plants.

Quantitative Data

Direct quantitative data for this compound and its specific precursors in a single plant source are limited. However, data for related compounds in passion fruit (Passiflora edulis f. flavicarpa) provide a basis for estimating potential substrate and product concentrations.

CompoundConcentration RangePlant SourceReference
Precursors
Butan-1-ol0.20 - 0.41 (relative peak area %)Passion Fruit Pulp[1]
Butyl acetate0.45 - 1.91 (relative peak area %)Passion Fruit Pulp[1]
Ethyl butanoate52.50 - 57.34 (relative peak area %)Passion Fruit Pulp[1]
Related Sulfur Compounds
3-MercaptohexanolNot QuantifiedPassion Fruit
3-Mercaptohexyl acetateNot QuantifiedPassion Fruit
Ethanethiol759.9 ng/g (Day 0)Durian[5]
Methanethiol26,700 µg/kgDurian[5]

Experimental Protocols

The following protocols are adapted from established methods for the study of volatile sulfur compounds and their biosynthetic pathways. They are intended to serve as a starting point for the investigation of this compound biosynthesis.

Identification of S-(butyl)-L-cysteine Precursor

This protocol outlines the extraction and identification of the putative S-cysteine conjugate precursor from plant tissue.

Workflow Diagram

Precursor_Identification_Workflow Start Plant Tissue (e.g., Passion Fruit Pulp) Homogenization Homogenize in Methanol/Water Start->Homogenization Centrifugation1 Centrifuge to Pellet Solids Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant->SPE Elution Elute with Methanol SPE->Elution Analysis LC-MS/MS Analysis Elution->Analysis Identification Identify S-(butyl)-L-cysteine Analysis->Identification

Workflow for the identification of S-cysteine conjugate precursors.

Methodology

  • Tissue Extraction:

    • Flash-freeze fresh plant tissue (e.g., 10g of passion fruit pulp) in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Homogenize the powder in 50 mL of a cold methanol/water solution (80:20, v/v).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with deionized water to remove unbound compounds.

    • Elute the retained compounds with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Analyze the sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Use a synthesized S-(butyl)-L-cysteine standard to determine the retention time and fragmentation pattern for targeted identification.

    • Monitor for the characteristic parent ion and fragment ions of S-(butyl)-L-cysteine.

Cysteine-S-Conjugate β-Lyase Activity Assay

This protocol measures the activity of C-S lyase in a plant protein extract using a synthetic S-(butyl)-L-cysteine substrate.[3][6]

Workflow Diagram

CS_Lyase_Assay_Workflow Start Plant Tissue Extraction Prepare Protein Extract Start->Extraction Reaction_Mix Incubate Extract with S-(butyl)-L-cysteine Extraction->Reaction_Mix Product_Formation Pyruvate Formation Reaction_Mix->Product_Formation Derivatization Derivatize with 2,4-Dinitrophenylhydrazine Product_Formation->Derivatization Measurement Measure Absorbance at 520 nm Derivatization->Measurement Quantification Quantify Pyruvate Measurement->Quantification

Workflow for assaying cysteine-S-conjugate β-lyase activity.

Methodology

  • Protein Extraction:

    • Homogenize fresh plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM DTT and 1 mM EDTA).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Use the supernatant as the crude enzyme extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 10 µM Pyridoxal 5'-phosphate (PLP)

      • Plant protein extract (e.g., 100 µg of total protein)

      • 10 mM S-(butyl)-L-cysteine (substrate)

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%.

  • Pyruvate Quantification:

    • Centrifuge the reaction mixture to pellet the precipitated protein.

    • To the supernatant, add an equal volume of 0.1% 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl.

    • Incubate at room temperature for 10 minutes.

    • Add 2 volumes of 1.5 M NaOH.

    • Measure the absorbance at 520 nm.

    • Calculate the amount of pyruvate formed using a standard curve prepared with sodium pyruvate.

Quantification of this compound

This protocol describes the extraction and quantification of the final product, this compound, from plant material.

Methodology

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place a known amount of homogenized plant tissue (e.g., 5g of passion fruit pulp) into a headspace vial.

    • Add a saturated NaCl solution to enhance the release of volatiles.

    • Equilibrate the sample at a controlled temperature (e.g., 40°C).

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the collected volatiles from the SPME fiber in the injection port of a GC-MS system.

    • Use a suitable capillary column (e.g., DB-Wax) for the separation of volatile compounds.

    • Program the oven temperature to achieve optimal separation.

    • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

    • Quantify the compound using an internal standard and a calibration curve.

Signaling Pathways and Regulation

The biosynthesis of volatile sulfur compounds in plants is often linked to fruit ripening and stress responses. The expression of key enzymes, such as C-S lyases, may be regulated by plant hormones like ethylene and jasmonic acid. Further research is needed to elucidate the specific regulatory networks controlling the production of this compound.

Logical Relationship Diagram

Regulatory_Network Ripening Fruit Ripening Hormones Plant Hormones (e.g., Ethylene, Jasmonic Acid) Ripening->Hormones Stress Biotic/Abiotic Stress Stress->Hormones Gene_Expression Gene Expression of Biosynthetic Enzymes Hormones->Gene_Expression Enzyme_Activity Enzyme Activity (e.g., C-S Lyase) Gene_Expression->Enzyme_Activity Biosynthesis This compound Biosynthesis Enzyme_Activity->Biosynthesis

Potential regulatory factors influencing this compound biosynthesis.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research. Key areas for investigation include the definitive identification of the C4 precursor and the enzymes responsible for cysteine conjugation and cyclization. Understanding the genetic and environmental factors that regulate this pathway could enable the metabolic engineering of plants to enhance the production of this and other valuable sulfur-containing flavor compounds. The experimental protocols provided herein offer a starting point for researchers to validate this putative pathway and uncover the intricate biochemical mechanisms underlying the formation of this compound in plants.

References

3-Butylthiolane: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Butylthiolane in common organic solvents. Due to a lack of specific published quantitative data for this compound, this guide leverages established principles of chemical solubility and available data for structurally similar compounds, particularly its parent compound, tetrahydrothiophene, to predict its solubility profile. This document also outlines detailed experimental protocols for determining the solubility of compounds like this compound, offering a framework for empirical validation.

Predicted Solubility Profile of this compound

Based on the known solubility of tetrahydrothiophene and the chemical nature of the butyl substituent, this compound is expected to be highly soluble in a wide range of common organic solvents. The addition of the non-polar butyl group to the thiolane ring is likely to enhance its affinity for non-polar and moderately polar organic solvents. Tetrahydrothiophene is reported to be soluble in all proportions in alcohol, ether, acetone, and benzene, while being insoluble in water.[1] It is anticipated that this compound will exhibit a similar, if not broader, range of solubility.

The following table summarizes the predicted solubility of this compound in various organic solvents. This information is extrapolated from the known properties of structurally related compounds and general principles of "like dissolves like."

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Alcohols Methanol, Ethanol, IsopropanolMiscibleThe parent compound, tetrahydrothiophene, is fully miscible with alcohols. The butyl group should not significantly hinder this miscibility.
Ethers Diethyl ether, Tetrahydrofuran (THF)MiscibleThiolanes are cyclic ethers with sulfur replacing oxygen. As such, they are expected to be highly miscible with other ethers due to similar polarities.
Ketones Acetone, Methyl Ethyl Ketone (MEK)MiscibleThe polarity of ketones is compatible with the thiolane ring, and the alkyl substituent will interact favorably with the organic portion of the ketone.
Aromatic Hydrocarbons Benzene, Toluene, XyleneMiscibleThe non-polar nature of aromatic hydrocarbons aligns well with the non-polar butyl group and the overall low polarity of the molecule.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneMiscibleThe butyl group will strongly favor dissolution in non-polar aliphatic hydrocarbon solvents.
Halogenated Solvents Dichloromethane (DCM), ChloroformMiscibleThese solvents have a moderate polarity and are excellent solvents for a wide range of organic compounds, including those with alkyl and heterocyclic moieties.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to MiscibleWhile these solvents are quite polar, they are often capable of dissolving a wide array of organic molecules. Full miscibility is possible, but experimental verification is recommended.
Water InsolubleThe parent compound, tetrahydrothiophene, is insoluble in water. The addition of a four-carbon alkyl chain will further increase the hydrophobicity of the molecule, leading to very low water solubility.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, a systematic approach should be employed. The following protocols outline standard laboratory methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment (Miscibility)

This method is used to quickly determine if a liquid solute is miscible with a solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., from the table above)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Pipettes or graduated cylinders

  • Vortex mixer (optional)

Procedure:

  • Add 1 mL of the chosen organic solvent to a clean, dry test tube.

  • Add 1 mL of this compound to the same test tube.

  • Stopper the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

  • Allow the mixture to stand for at least 10 minutes and observe.

  • Observation:

    • If a single, clear liquid phase is present, the two liquids are miscible .

    • If two distinct layers are formed, the liquids are immiscible .

    • If the mixture is cloudy or forms an emulsion, this may indicate partial solubility. Further investigation would be required.

  • Record the observations for each solvent tested.

Quantitative Solubility Determination (e.g., g/100 mL)

This method provides a numerical value for the solubility of a compound in a given solvent at a specific temperature. The isothermal saturation method is a common approach.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Constant temperature bath (e.g., shaker bath)

  • Micropipettes

  • Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

  • Add a known volume of the organic solvent (e.g., 5 mL) to several vials.

  • Add an excess amount of this compound to each vial. The presence of undissolved this compound is necessary to ensure a saturated solution.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, stop the agitation and allow the undissolved this compound to settle.

  • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. Be careful not to disturb the undissolved layer.

  • Transfer the supernatant to a volumetric flask and dilute with the same solvent to a known final volume.

  • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., GC).

  • Calculate the original concentration in the saturated solution, and express the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_qualitative Qualitative Solubility (Miscibility) Workflow start_qual Start: Select Solvent and this compound add_solvents Add 1 mL of Solvent and 1 mL of this compound to a Test Tube start_qual->add_solvents mix Stopper and Shake Vigorously (30-60s) add_solvents->mix observe Let Stand and Observe for Phase Separation mix->observe decision Single Phase? observe->decision miscible Result: Miscible decision->miscible Yes immiscible Result: Immiscible decision->immiscible No G cluster_quantitative Quantitative Solubility (Isothermal Saturation) Workflow start_quant Start: Add Excess this compound to a Known Volume of Solvent equilibrate Seal and Agitate at Constant Temperature (24-48h) start_quant->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle sample Withdraw a Known Volume of Supernatant settle->sample dilute Dilute Supernatant to a Known Volume sample->dilute analyze Analyze Concentration (e.g., via GC) dilute->analyze calculate Calculate Original Concentration in Saturated Solution analyze->calculate end_quant Result: Solubility (g/100mL or mol/L) calculate->end_quant

References

The Emergence of Alkylthiolanes: A Technical Guide to Discovery, Isolation, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and isolation of small sulfur-containing heterocyclic compounds, specifically focusing on butyl-substituted thiolanes. While a seminal publication detailing the initial discovery and isolation of 3-Butylthiolane is not prominent in the scientific literature, its isomer, 2-Butylthiolane , has been identified as a naturally occurring volatile compound. This guide will therefore focus on the established discovery of 2-Butylthiolane from natural sources and provide detailed, generalized synthetic protocols applicable to the preparation of this compound and other substituted thiolanes.

Natural Occurrence: The Discovery of 2-Butylthiolane in Angelica Species

The identification of 2-Butylthiolane has been reported in the essential oils of plants belonging to the genus Angelica.[1] These plants are known for their rich chemical diversity and have been a subject of phytochemical investigations for many years. The discovery of sulfur-containing compounds in essential oils is significant due to their often potent and characteristic aromas and potential biological activities.[2]

Isolation from Natural Sources: A General Protocol

The isolation of 2-Butylthiolane from plant material is typically achieved through steam distillation of the plant's roots, followed by analysis of the collected essential oil.

Experimental Protocol: Steam Distillation and GC-MS Analysis

  • Plant Material Preparation: Fresh or dried roots of Angelica species are collected and ground to a coarse powder to increase the surface area for efficient extraction.

  • Steam Distillation: The ground plant material is placed in a distillation flask with water. Steam is passed through the flask, causing the volatile oils to vaporize along with the water.

  • Condensation and Collection: The steam and oil vapor mixture is then passed through a condenser, which cools the vapor and converts it back into a liquid. The immiscible oil and water are collected in a receiving vessel, often a Florentine flask, which allows for the separation of the oil from the aqueous distillate.

  • Drying and Storage: The collected essential oil is separated from the water and dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water. The dried oil is then stored in a sealed, dark glass vial at a low temperature to prevent degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The chemical composition of the essential oil is determined using GC-MS. The oil sample is injected into a gas chromatograph, where the components are separated based on their boiling points and polarity. The separated components then enter a mass spectrometer, which provides a mass spectrum for each component, allowing for its identification by comparison to spectral libraries and standards.

Quantitative analysis of the essential oil from certain Angelica species has shown the presence of 2-butylthiolane as a minor constituent.

CompoundPlant SourcePart UsedPercentage in Essential OilAnalytical MethodReference
2-ButylthiolaneAngelica speciesRoots5.76%GC-MS[1]

Synthetic Approaches to Substituted Thiolanes

Direct synthesis provides a reliable method for obtaining specific isomers of butylthiolane, such as this compound, for research and development purposes. Several general methods for the synthesis of substituted thiolanes have been established. A common and versatile approach involves the reaction of a dihaloalkane with a sulfur nucleophile.

General Synthetic Protocol: Synthesis of this compound

This protocol describes a generalized synthesis of this compound starting from 1,4-dichlorobutane and butanethiol.

Step 1: Synthesis of 1-Chloro-4-(butylthio)butane

  • To a solution of sodium hydroxide in a suitable solvent (e.g., ethanol/water mixture), butanethiol is added dropwise at room temperature.

  • The resulting sodium butanethiolate solution is then added to an excess of 1,4-dichlorobutane.

  • The reaction mixture is stirred at reflux for several hours.

  • After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-chloro-4-(butylthio)butane.

Step 2: Intramolecular Cyclization to form this compound

  • The crude 1-chloro-4-(butylthio)butane is dissolved in a suitable solvent (e.g., tetrahydrofuran).

  • A strong, non-nucleophilic base, such as sodium hydride or lithium diisopropylamide (LDA), is added portion-wise to the solution at a low temperature (e.g., 0 °C).

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the intramolecular cyclization.

  • The reaction is quenched by the careful addition of water.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude this compound is then purified by distillation or column chromatography.

Characterization Data:

While specific quantitative data for the first isolation of this compound is unavailable, synthetic procedures for similar alkylthiolanes typically report yields in the range of 50-80%. Characterization would be performed using standard analytical techniques:

Analytical TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the butyl group protons and the thiolane ring protons, with characteristic chemical shifts and coupling patterns.
¹³C NMR Resonances for the eight carbon atoms present in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₆S).
Infrared (IR) Spectroscopy C-H stretching and bending vibrations for the alkyl groups and C-S stretching vibrations.

Visualizing the Processes

To further elucidate the methodologies described, the following diagrams illustrate the key workflows.

experimental_workflow Workflow for Isolation and Identification of 2-Butylthiolane from Natural Sources plant_material Angelica Root Material grinding Grinding plant_material->grinding steam_distillation Steam Distillation grinding->steam_distillation collection Collection of Essential Oil steam_distillation->collection drying Drying of Oil collection->drying gcms_analysis GC-MS Analysis drying->gcms_analysis identification Identification of 2-Butylthiolane gcms_analysis->identification

Caption: Isolation and identification workflow.

synthesis_pathway Generalized Synthetic Pathway for this compound cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Butanethiol Butanethiol 1-Chloro-4-(butylthio)butane 1-Chloro-4-(butylthio)butane Butanethiol->1-Chloro-4-(butylthio)butane NaOH, Reflux 1,4-Dichlorobutane 1,4-Dichlorobutane 1,4-Dichlorobutane->1-Chloro-4-(butylthio)butane This compound This compound 1-Chloro-4-(butylthio)butane->this compound Strong Base (e.g., NaH)

Caption: Synthetic pathway for this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically on 3-butylthiolane is exceptionally scarce in publicly available scientific literature. Therefore, this guide will focus on the available data for its isomer, 2-butylthiolane, and provide a broader context with related sulfur compounds to fulfill the informational request for researchers, scientists, and drug development professionals.

Introduction

Thiolanes, also known as tetrahydrothiophenes, are five-membered saturated heterocyclic compounds containing a sulfur atom. The incorporation of an alkyl substituent, such as a butyl group, can significantly influence their physicochemical properties and biological activities. While this compound remains largely uncharacterized, its isomer, 2-butylthiolane, has been identified as a natural product, notably as a constituent of the essential oil of plants from the Angelica genus.[1][2] This guide provides a comprehensive overview of 2-butylthiolane, including its properties, natural occurrence, and potential biological significance, supplemented with information on the synthesis and characteristics of related sulfur compounds.

Physicochemical Properties of Thiolanes and Related Compounds

PropertyThiolane (Tetrahydrothiophene)2-Butanethiol2-sec-Butyl-2-(methylthio)thiolane
Molecular Formula C₄H₈SC₄H₁₀SC₉H₁₈S₂
Molecular Weight 88.17 g/mol 90.19 g/mol 190.39 g/mol
Boiling Point 119 °C84-85 °CNot available
Density 0.999 g/mL at 25 °C0.829 g/mL at 20 °CNot available
Appearance Colorless liquidColorless liquidNot available
Odor Characteristic, garlic-likeStrong, unpleasantNot available
Solubility Insoluble in water, soluble in organic solventsSlightly soluble in water, soluble in ethanol and etherNot available

Data for 2-sec-Butyl-2-(methylthio)thiolane is from spectral data and does not include full physicochemical properties.[3]

Synthesis of 2-Alkylthiolanes

While a specific, detailed experimental protocol for the synthesis of 2-butylthiolane is not prominently published, a general approach for the synthesis of 2-alkylthiolanes can be conceptualized based on established methods for creating similar thioethers and heterocyclic compounds. A plausible synthetic route involves the reaction of a 1,4-dihalobutane with a butyl-containing sulfur nucleophile or, more commonly, the alkylation of a pre-formed thiolane ring. A representative workflow is outlined below.

G General Synthetic Workflow for 2-Alkylthiolanes cluster_0 Method 1: Alkylation of Thiolane cluster_1 Method 2: Cyclization Reaction Thiolane Thiolane Deprotonation Deprotonation Thiolane->Deprotonation Strong Base (e.g., n-BuLi) Thiolane Anion Thiolane Anion Deprotonation->Thiolane Anion Nucleophilic Substitution Nucleophilic Substitution Thiolane Anion->Nucleophilic Substitution Butyl Halide Butyl Halide Butyl Halide->Nucleophilic Substitution 2-Butylthiolane_1 2-Butylthiolane Nucleophilic Substitution->2-Butylthiolane_1 1,4-Dihalobutane 1,4-Dihalobutane Intramolecular Cyclization Intramolecular Cyclization 1,4-Dihalobutane->Intramolecular Cyclization Butylthiol Butylthiol Base Base Butylthiol->Base e.g., NaH Butylthiolate Butylthiolate Base->Butylthiolate Butylthiolate->Intramolecular Cyclization 2-Butylthiolane_2 2-Butylthiolane Intramolecular Cyclization->2-Butylthiolane_2

Caption: General synthetic strategies for 2-alkylthiolanes.

Representative Experimental Protocol (Conceptual)

Objective: Synthesis of 2-Butylthiolane via Alkylation of Thiolane.

Materials:

  • Thiolane (Tetrahydrothiophene)

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Bromobutane (Butyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of thiolane in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • The flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • n-Butyllithium solution is added dropwise to the stirred thiolane solution. The reaction is monitored for the formation of the thiolane anion.

  • After the addition is complete, the mixture is stirred at low temperature for a specified period to ensure complete deprotonation.

  • 1-Bromobutane is then added dropwise to the reaction mixture.

  • The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is separated and extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or distillation to yield pure 2-butylthiolane.

Natural Occurrence and Biological Context

2-Butylthiolane has been identified as a volatile component in the essential oils of several species of the genus Angelica.[1][2] This genus is well-known in traditional medicine, and its essential oils are investigated for various pharmacological activities.

Plant SpeciesPart UsedPercentage of 2-Butylthiolane in Essential OilReference
Angelica speciesNot specified5.76%[1][2]

The biological activity of Angelica essential oils is attributed to a complex mixture of compounds, including monoterpenes, sesquiterpenes, and phthalides. While the specific contribution of 2-butylthiolane to the overall bioactivity is not yet fully elucidated, the essential oils containing it have demonstrated a range of effects.

G Components and Potential Bioactivities of Angelica Essential Oil cluster_components Major Components cluster_activities Potential Biological Activities Angelica_EO Angelica Essential Oil Phellandrene α/β-Phellandrene Angelica_EO->Phellandrene Pinene α-Pinene Angelica_EO->Pinene Ligustilide (Z)-Ligustilide Angelica_EO->Ligustilide Butylidenephthalide Butylidenephthalide Angelica_EO->Butylidenephthalide 2-Butylthiolane 2-Butylthiolane Angelica_EO->2-Butylthiolane Antimicrobial Antimicrobial Angelica_EO->Antimicrobial Anti-inflammatory Anti-inflammatory Angelica_EO->Anti-inflammatory Antioxidant Antioxidant Angelica_EO->Antioxidant Cytotoxic Cytotoxic Angelica_EO->Cytotoxic

Caption: Key components and reported activities of Angelica essential oil.

Spectroscopic Data

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for the structural elucidation of butylthiolanes. The ¹H NMR spectrum would show characteristic signals for the butyl chain protons and the protons on the thiolane ring, with chemical shifts and coupling patterns indicative of their relative positions.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would reveal the molecular ion peak, confirming the molecular weight, and a characteristic fragmentation pattern resulting from the loss of the butyl group and fragmentation of the thiolane ring.

Review of Related Sulfur Compounds

The study of sulfur-containing heterocyclic compounds is a significant area of research in medicinal chemistry.

  • Thiophenes: These are aromatic five-membered rings containing a sulfur atom. Thiophene derivatives are present in numerous approved drugs, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. Their synthesis and functionalization are well-established.

  • Thiolanes (Tetrahydrothiophenes): As saturated analogs of thiophenes, thiolanes have a more flexible, non-planar structure. They are found in some natural products and are used as odorants and in the synthesis of various organic compounds.

The development of novel drugs often involves the synthesis and screening of libraries of heterocyclic compounds, and substituted thiolanes represent a class of molecules with potential for biological activity that warrants further investigation.

Conclusion and Future Outlook

While this compound remains an elusive target for a detailed review, this guide has provided a comprehensive overview of the available information on its isomer, 2-butylthiolane, and the broader class of thiolane derivatives. The natural occurrence of 2-butylthiolane in medicinally relevant Angelica species suggests a potential for biological activity that is yet to be fully explored. Future research should focus on the targeted synthesis of both 2- and this compound to enable the detailed characterization of their physicochemical properties and a thorough investigation of their pharmacological profiles. Such studies would contribute valuable knowledge to the field of sulfur-containing heterocyclic chemistry and could lead to the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Butylthiolane from 1,4-Butanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed multi-step synthesis for the preparation of 3-butylthiolane, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis commences from readily available starting materials and proceeds through a series of robust and well-documented chemical transformations. While a direct conversion of 1,4-butanediol to this compound is not described in the literature, this application note provides a feasible synthetic pathway involving the initial synthesis of a substituted diol, followed by conversion to a dihalide and subsequent cyclization with a sulfide source. The protocols provided are based on established methodologies for analogous transformations.

Proposed Synthetic Pathway

The proposed synthesis of this compound from precursors related to 1,4-butanediol involves a four-step sequence:

  • Alkylation of Diethyl Malonate: Synthesis of diethyl 2-butylmalonate via the alkylation of diethyl malonate with 1-bromobutane.

  • Reduction to a Diol: Reduction of the diethyl 2-butylmalonate to the corresponding 2-butyl-1,4-butanediol using a powerful reducing agent.

  • Conversion to a Dihalide: Transformation of the diol into a more reactive 2-butyl-1,4-dibromobutane.

  • Cyclization: Reaction of the dibromide with a sulfide source to form the final product, this compound.

Chemical Reaction Pathway

cluster_reagents A Diethyl Malonate B Diethyl 2-butylmalonate A->B Step 1 C 2-Butyl-1,4-butanediol B->C Step 2 D 2-Butyl-1,4-dibromobutane C->D Step 3 E This compound D->E Step 4 reagent1 + 1-Bromobutane, NaOEt reagent2 + LiAlH4 reagent3 + HBr, H2SO4 reagent4 + Na2S

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-butylmalonate

This procedure is adapted from the well-established malonic ester synthesis.[1][2][3][4]

Materials:

  • Diethyl malonate

  • 1-Bromobutane

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

  • Slowly add diethyl malonate to the stirred solution at room temperature.

  • After the addition is complete, add 1-bromobutane dropwise to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain crude diethyl 2-butylmalonate.

  • Purify the product by vacuum distillation.

Step 2: Reduction of Diethyl 2-butylmalonate to 2-Butyl-1,4-butanediol

This protocol utilizes the strong reducing agent lithium aluminum hydride (LiAlH₄) for the reduction of the ester groups to alcohols.[5][6]

Materials:

  • Diethyl 2-butylmalonate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid

  • Saturated aqueous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl 2-butylmalonate in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting white precipitate and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude 2-butyl-1,4-butanediol.

  • The product can be purified by vacuum distillation.

Step 3: Synthesis of 2-Butyl-1,4-dibromobutane

This procedure is an adaptation of the synthesis of 1,4-dibromobutane from 1,4-butanediol.[7]

Materials:

  • 2-Butyl-1,4-butanediol

  • Sodium bromide

  • Concentrated sulfuric acid

  • Water

  • Dichloromethane

  • 4% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, prepare a solution of sodium bromide in warm water.

  • To this solution, add 2-butyl-1,4-butanediol and a stir bar.

  • Slowly and carefully add concentrated sulfuric acid to the mixture with cooling, as the reaction is exothermic.

  • Heat the mixture to reflux for 4-5 hours. A separate, denser layer of the dibromide should form.

  • After cooling, pour the reaction mixture into cold water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic phases and wash sequentially with water, 4% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting 2-butyl-1,4-dibromobutane by vacuum distillation.

Step 4: Synthesis of this compound

This final step involves the cyclization of the dibromide with sodium sulfide to form the thiolane ring.[8]

Materials:

  • 2-Butyl-1,4-dibromobutane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.

  • Heat the solution to reflux.

  • Add 2-butyl-1,4-dibromobutane dropwise to the refluxing solution.

  • Continue to reflux for 3-4 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain crude this compound.

  • Purify the product by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the analogous transformations described in the protocols. Note that these are representative values and may vary for the specific substrates in the proposed synthesis.

StepReactionReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)
1AlkylationDiethyl malonate, 1-BromobutaneNaOEtEthanolReflux2-380-90
2ReductionDiethyl esterLiAlH₄Diethyl ether / THFReflux4-685-95
3Bromination1,4-ButanediolNaBr, H₂SO₄WaterReflux4-570-80
4Cyclization1,4-DibromoalkaneNa₂S·9H₂OEthanol/WaterReflux3-475-85

Experimental Workflow Visualization

start Start step1 Step 1: Alkylation of Diethyl Malonate start->step1 workup1 Workup & Purification 1 step1->workup1 step2 Step 2: Reduction to Diol workup1->step2 workup2 Workup & Purification 2 step2->workup2 step3 Step 3: Conversion to Dibromide workup2->step3 workup3 Workup & Purification 3 step3->workup3 step4 Step 4: Cyclization to Thiolane workup3->step4 workup4 Workup & Purification 4 step4->workup4 end End Product: this compound workup4->end

Caption: Experimental workflow for the synthesis of this compound.

References

Protocol for quantification of 3-Butylthiolane in coffee aroma

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of 3-Butylthiolane in Coffee Aroma

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of this compound, a potential contributor to coffee aroma, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Stable Isotope Dilution Assay (SIDA). Due to the reactive nature and typically low concentrations of sulfur compounds in coffee, this method is designed to ensure high accuracy and sensitivity.

Data Presentation

As no specific quantitative data for this compound in coffee was found in the public domain, the following table is provided as a template for researchers to populate with their experimental results. This structured format allows for easy comparison across different coffee samples.

Coffee Sample IDOriginRoast LevelThis compound Concentration (ng/g)Standard Deviation
Sample AColombiaLightEnter DataEnter Data
Sample BEthiopiaMediumEnter DataEnter Data
Sample CVietnamDarkEnter DataEnter Data

Experimental Protocol

This protocol is adapted from established methods for the analysis of volatile sulfur compounds in coffee.[1][2][3][4]

1. Objective: To quantify the concentration of this compound in roasted coffee beans.

2. Principle: Volatile compounds, including this compound, are extracted from a coffee matrix and analyzed by GC-MS. Quantification is achieved using a stable isotope-labeled internal standard of this compound to correct for matrix effects and variations in extraction efficiency.[3][4]

3. Materials and Reagents:

  • Roasted Coffee Beans

  • This compound (analytical standard)

  • Deuterated this compound (internal standard, to be synthesized)

  • Dichloromethane (CH2Cl2), high purity, distilled

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Liquid Nitrogen

  • Helium (carrier gas), 99.999% purity

4. Equipment:

  • Coffee grinder

  • Analytical balance

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • High Vacuum Distillation Apparatus (e.g., Solvent Assisted Flavor Evaporation - SAFE)

  • Rotary evaporator

  • Concentration tube (e.g., Vigreux column)

  • Autosampler vials with caps

5. Sample Preparation and Extraction: a. Grind roasted coffee beans to a fine, consistent powder. b. Accurately weigh 10 g of the ground coffee into a flask. c. Spike the coffee sample with a known amount of the deuterated this compound internal standard solution. The amount should be chosen to be in the mid-range of the expected concentration of the analyte. d. Add 100 mL of dichloromethane to the flask. e. Stir the suspension for 3 hours at room temperature. f. Filter the suspension to separate the coffee grounds from the solvent extract. g. Dry the extract by passing it through a column containing anhydrous sodium sulfate. h. Concentrate the extract to approximately 5 mL using a rotary evaporator at 40°C. i. Further concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

6. GC-MS Analysis: a. GC Column: Use a non-polar or medium-polarity capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). b. Injection: Inject 1 µL of the concentrated extract in splitless mode. c. Inlet Temperature: 250°C. d. Oven Temperature Program:

  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp to 150°C at 4°C/minute.
  • Ramp to 250°C at 10°C/minute, hold for 5 minutes. e. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. f. MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity. Monitor characteristic ions for both native this compound and the deuterated internal standard.

7. Quantification: a. Create a calibration curve using standard solutions of this compound with a constant concentration of the internal standard. b. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. c. Calculate the concentration of this compound in the coffee sample using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Grind Coffee Beans weigh Weigh Sample start->weigh spike Spike with Internal Standard weigh->spike extract Solvent Extraction spike->extract filter Filter extract->filter dry Dry Extract filter->dry concentrate Concentrate Extract dry->concentrate gcms GC-MS Analysis concentrate->gcms data Data Processing gcms->data quant Quantification data->quant result Concentration of This compound quant->result

Caption: Experimental workflow for this compound quantification.

References

Application of 3-Butylthiolane as a Food Flavoring Agent: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the application of 3-Butylthiolane as a food flavoring agent have revealed a significant lack of publicly available scientific literature, regulatory approval, or documented use within the food industry. Comprehensive searches of databases from regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) did not yield any results for "this compound."

This absence of information strongly suggests that this compound is not a commonly used or approved food flavoring substance. In light of this, this document will provide an overview of the broader class of sulfur-containing heterocyclic compounds, which are structurally related to this compound and are known to be significant contributors to food flavors. This information is intended to provide relevant context for researchers and scientists interested in the sensory properties of such compounds.

The Role of Sulfur-Containing Heterocyclic Compounds in Food Flavor

Sulfur-containing compounds, particularly heterocyclic molecules like thiophenes, thiazoles, and their derivatives, are well-established as potent aroma and flavor components in a wide variety of foods.[1][2][3] These compounds are often characterized by their very low odor thresholds, meaning they can impart significant sensory characteristics even at trace concentrations.[2][4] They are typically formed during the thermal processing of food through Maillard reactions and the degradation of sulfur-containing amino acids.[2][5]

Thiophene derivatives, which are structurally similar to thiolanes, have been identified in numerous food systems, including heated meat products, coffee, and onions.[1] The sensory properties of these compounds can range from meaty and roasted to savory and pungent, depending on the specific molecule and its concentration.[2][4]

General Sensory Properties of Related Sulfur-Containing Compounds

While specific data for this compound is unavailable, the following table summarizes the general sensory characteristics of some related sulfur-containing heterocyclic compounds found in food.

Compound ClassGeneral Sensory DescriptorsFood Occurrence (Examples)
Thiophenes Meaty, roasted, savory, sulfurousCooked meat, roasted coffee, some baked goods[1][5]
Thiazoles Nutty, roasted, green, vegetable-likeCoffee, cocoa, peanuts, popcorn[3][6]
Thiazolines Roasted, meaty, nuttyCooked meats, savory snacks
Dithiazines Sulfurous, meaty, roastedCooked meat products[6]

Experimental Protocols: Sensory Evaluation of a New Flavoring Agent

Given the lack of specific experimental data for this compound, a generalized protocol for the sensory evaluation of a new, uncharacterized flavoring agent is provided below. This protocol is a standard approach used in the flavor industry to determine the sensory profile and potential applications of a new substance.

Protocol: Descriptive Sensory Analysis of a Novel Flavor Compound

1. Objective: To identify and quantify the sensory attributes of a novel flavor compound.

2. Panel Selection and Training:

  • Recruit 8-12 panelists with demonstrated sensory acuity.
  • Train panelists on the fundamental tastes and a lexicon of aroma and flavor descriptors relevant to savory and sulfurous compounds.
  • Conduct training sessions using reference standards for relevant aroma notes (e.g., meaty, roasted, sulfurous, onion, garlic).

3. Sample Preparation:

  • Prepare a stock solution of the novel flavor compound in a neutral solvent (e.g., ethanol, propylene glycol).
  • Create a series of dilutions of the stock solution in a neutral food base (e.g., unsalted broth, simple sugar solution, or water) to determine the detection and recognition thresholds.
  • Prepare samples for descriptive analysis at a concentration determined to be clearly perceivable but not overpowering.

4. Sensory Evaluation Procedure:

  • Conduct the evaluation in a controlled sensory laboratory with individual booths.
  • Present samples to panelists in a randomized and blind fashion.
  • Panelists will evaluate the samples and rate the intensity of each identified attribute on a structured scale (e.g., a 15-point intensity scale).
  • Attributes to be evaluated may include, but are not limited to: overall aroma intensity, overall flavor intensity, meaty, roasted, savory, sulfurous, onion-like, garlic-like, metallic, and any other perceived notes.

5. Data Analysis:

  • Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between samples.
  • Use multivariate analysis techniques (e.g., Principal Component Analysis) to visualize the sensory profile of the compound.

Regulatory and Safety Assessment Workflow

The approval of a new food flavoring agent is a rigorous process that involves comprehensive safety and toxicological evaluations. The following diagram illustrates a generalized workflow for this process.

G A Synthesis and Characterization of Novel Flavor Compound B Initial Sensory Evaluation and Application Screening A->B C Literature Review for Toxicological Data B->C D In Vitro Genotoxicity Assays C->D E Metabolism and Pharmacokinetic Studies D->E F Short-term Animal Toxicity Studies E->F G Preparation of Dossier for Regulatory Agencies (e.g., FEMA, JECFA, EFSA) F->G H Submission of Dossier G->H I Review by Expert Panel H->I J Request for Additional Data (if necessary) I->J K Safety Assessment and Establishment of Acceptable Daily Intake (ADI) I->K J->I L Publication of GRAS Status or Approval K->L M Commercial Use in Food Products L->M N Ongoing Monitoring and Re-evaluation M->N

Caption: Generalized workflow for the safety assessment and approval of a new food flavoring agent.

References

Application Notes and Protocols: 3-Butylthiolane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published literature specifically detailing the synthesis and reactivity of 3-butylthiolane is limited. The following application notes and protocols are based on established principles of heterocyclic sulfur chemistry and analogous reactions of substituted thiolanes. These are intended to serve as a representative guide and may require optimization for specific applications.

Introduction

Thiolanes, also known as tetrahydrothiophenes, are five-membered saturated heterocyclic compounds containing a sulfur atom. The introduction of alkyl substituents, such as a butyl group at the 3-position, can significantly influence the molecule's physical and chemical properties, making this compound a potentially valuable, albeit under-explored, building block in organic synthesis. Its structural features suggest utility as a non-aromatic sulfur-containing scaffold in medicinal chemistry and as an intermediate in the synthesis of more complex molecules. This document outlines potential synthetic routes to this compound and explores its prospective applications in key organic transformations.

Synthesis of this compound

The synthesis of 3-substituted thiolanes can be approached through several general strategies. Below are two plausible, representative protocols for the synthesis of this compound.

Protocol 1: From 1,4-Dihalobutanes and a Butyl-Substituted Nucleophile

This approach involves the cyclization of a functionalized butane derivative.

Reaction Scheme:

G cluster_0 Synthesis of this compound via Dihalide Cyclization start Diethyl 2-butylmalonate int1 2-Butyl-1,3-propanediol start->int1 LiAlH4 int2 1,3-Dibromo-2-butylpropane int1->int2 PBr3 int3 3-Butyl-1,4-butanedithiol int2->int3 NaSH product This compound int3->product Base, intramolecular cyclization G start This compound sulfoxide This compound-1-oxide start->sulfoxide NaIO4 or H2O2 sulfone This compound-1,1-dioxide start->sulfone Excess m-CPBA sulfoxide->sulfone m-CPBA or KMnO4 G thiolane This compound alkane 3-Methylheptane thiolane->alkane Raney Nickel G start This compound intermediate Carbocation/Activated Intermediate start->intermediate Activation reagent Ring-Opening Reagent (e.g., Lewis Acid/Nucleophile) reagent->intermediate product Functionalized Thiol intermediate->product Nucleophilic Attack

Application Notes: Solid-Phase Microextraction for 3-Butylthiolane Sampling

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the analysis of 3-Butylthiolane using Solid-Phase Microextraction (SPME) is detailed below, tailored for researchers, scientists, and professionals in drug development. This document provides comprehensive application notes and a step-by-step experimental protocol.

Introduction

This compound is a sulfur-containing heterocyclic compound that can be of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential impurity or metabolite in pharmaceutical products. Accurate and sensitive detection of such volatile sulfur compounds (VSCs) is crucial. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive sample preparation technique for the analysis of volatile and semi-volatile organic compounds.[1][2][3][4][5] This application note describes a headspace SPME (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of this compound.

Principle of SPME

SPME is an equilibrium-based extraction technique that utilizes a fused silica fiber coated with a polymeric stationary phase.[4] The fiber is exposed to the headspace of a sample, and volatile analytes partition from the sample matrix into the fiber coating until equilibrium is reached. Subsequently, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and detection.[1]

Advantages of SPME for this compound Analysis

  • High Sensitivity: SPME can pre-concentrate analytes, leading to low detection limits.

  • Solvent-Free: As a solventless extraction method, it is environmentally friendly and reduces the risk of solvent-related interference in the analysis.[6]

  • Simplicity and Speed: The procedure is straightforward and can be easily automated, significantly reducing sample preparation time.[2]

  • Versatility: SPME can be applied to a wide range of sample matrices, including liquids, solids, and gases.[2]

Fiber Selection

The choice of SPME fiber coating is critical for the efficient extraction of target analytes. For volatile sulfur compounds like this compound, a mixed-phase fiber is generally recommended. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the optimal choice due to its ability to adsorb a wide range of volatile and semi-volatile compounds, including polar and nonpolar analytes.[7] The combination of different polymeric materials provides a broad range of adsorption mechanisms.

Experimental Protocol: HS-SPME-GC-MS for this compound

This protocol provides a general procedure for the analysis of this compound. Note: This is a general method for volatile sulfur compounds and should be optimized and validated for the specific matrix and concentration range of this compound in your samples.

1. Materials and Reagents

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) StableFlex fiber or similar.

  • SPME Fiber Holder: Manual or autosampler version.

  • Headspace Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent).

  • Analytical Standard: this compound (if available) or a suitable surrogate standard for method development.

  • Solvent: Methanol or another suitable solvent for preparing standard solutions.

  • Sodium Chloride (NaCl): Analytical grade, for salting-out effect.

2. Sample Preparation

  • Place 5 mL of the liquid sample (or a known weight of solid sample) into a 20 mL headspace vial.

  • For aqueous samples, add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the solution, which can enhance the partitioning of volatile analytes into the headspace.

  • Immediately seal the vial with a magnetic screw cap and a PTFE/silicone septum.

  • Prepare a blank sample using deionized water or the sample matrix without the analyte.

  • Prepare calibration standards by spiking known concentrations of this compound into the blank matrix.

3. HS-SPME Procedure

  • Fiber Conditioning: Before the first use, and daily, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC injector port at a high temperature (e.g., 270 °C) for a specified time (e.g., 30-60 min).

  • Equilibration: Place the sealed vial in a heating block or water bath set to 60 °C and allow the sample to equilibrate for 15 minutes. Agitation during equilibration can facilitate the release of volatiles into the headspace.

  • Extraction: After equilibration, expose the conditioned SPME fiber to the headspace of the vial by piercing the septum. Do not allow the fiber to touch the sample. Extract for 30 minutes at 60 °C. The optimal extraction time and temperature should be determined experimentally.

  • Desorption: After extraction, immediately retract the fiber into the needle and transfer it to the GC injection port. Desorb the analytes at 250 °C for 5 minutes in splitless mode.

4. GC-MS Analysis

  • Injector: 250 °C, splitless mode for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

5. Data Analysis

  • Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of the analytical standard.

  • Quantify the concentration of this compound using a calibration curve constructed from the analysis of the standard solutions.

Quantitative Data

CompoundFiber CoatingLOD (ng/L)LOQ (ng/L)Linearity (R²)Reference
Dimethyl sulfideCAR/PDMS1.610> 0.99[8]
Dimethyl disulfideCAR/PDMS--> 0.99[8]
MethanethiolCAR/PDMS93.5500> 0.99[8]
Hydrogen sulfideCAR/PDMS--> 0.9[8]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly matrix-dependent and should be experimentally determined for your specific application.

Visualization

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Procedure cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (5 mL liquid or solid) Vial Transfer to 20 mL Headspace Vial Sample->Vial Salt Add NaCl (for aqueous samples) Vial->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibration (60 °C, 15 min) Seal->Equilibrate Extract Headspace Extraction (DVB/CAR/PDMS fiber, 60 °C, 30 min) Equilibrate->Extract Desorb Thermal Desorption in GC Injector (250 °C, 5 min) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Compound Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Caption: Workflow for this compound analysis using HS-SPME-GC-MS.

References

3-Butylthiolane: A Novel Internal Standard for Accurate Quantification of Sulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals engaged in the analysis of sulfur-containing compounds.

Abstract: This document outlines the application and protocol for utilizing 3-butylthiolane as an internal standard in the quantitative analysis of volatile sulfur compounds (VSCs) by gas chromatography with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD). Due to the absence of direct literature on the use of this compound as a standard, this application note is a well-reasoned, hypothetical protocol based on established principles of internal standardization in chromatography and the known properties of similar alkylated sulfur heterocycles.

Introduction

The accurate quantification of volatile sulfur compounds is critical in various fields, including environmental monitoring, food and beverage quality control, and pharmaceutical development, due to their significant impact on aroma, flavor, and biological activity, even at trace levels. The inherent volatility and reactivity of many VSCs can introduce variability during sample preparation and injection, making the use of an internal standard (IS) essential for achieving high precision and accuracy.[1][2] An ideal internal standard should mimic the chemical behavior of the analytes of interest, be absent in the sample matrix, and be chromatographically resolved from the target compounds.[1][3]

This compound, a saturated five-membered sulfur-containing heterocycle, presents several advantageous properties as a potential internal standard for the analysis of various aliphatic and cyclic sulfur compounds. Its alkylated thiolane structure provides a chemical similarity to many naturally occurring and industrially relevant sulfur compounds. While isomers like 2-butylthiolane have been identified in natural products such as the essential oil of Angelica sinensis, suggesting its compatibility with common analytical techniques, this compound is not a commonly reported natural product, making it less likely to be present as an endogenous component in most samples.[4][5]

This document provides a detailed protocol for the preparation and use of this compound as an internal standard for the quantitative analysis of VSCs by GC-SCD.

Physicochemical Properties and Synthesis of this compound (Hypothetical)

While specific experimental data for this compound is scarce in publicly available literature, its properties can be inferred from similar compounds.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₈H₁₆SBased on chemical structure
Molecular Weight 144.28 g/mol Calculated from the molecular formula
Boiling Point ~180-200 °CExtrapolated from similar alkylated thiolanes
Polarity Moderately polarDue to the presence of the sulfur heteroatom
Solubility Soluble in organic solvents (e.g., methanol, dichloromethane, hexane)Typical for moderately polar organic compounds
Reactivity Relatively stable under typical GC conditionsSaturated heterocyclic structure imparts stability

A plausible synthetic route for this compound could involve the reaction of a suitable C4 precursor with a sulfur-containing reagent, followed by cyclization. Purity of the synthesized standard is paramount and should be confirmed by GC-MS and NMR analysis prior to use.

Experimental Protocol: Quantitative Analysis of VSCs using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of target sulfur compounds in a liquid matrix by Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD).

Materials and Reagents
  • Analytes of Interest: Prepare standard solutions of the target sulfur compounds.

  • Internal Standard: this compound (synthesized and purified, >99% purity).

  • Solvent: High-purity methanol or another appropriate organic solvent, free of sulfur-containing impurities.

  • Sample Matrix: The specific matrix in which the analytes are to be quantified.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a sulfur chemiluminescence detector (SCD).

  • GC Column: A capillary column suitable for the separation of volatile sulfur compounds (e.g., DB-Sulfur SCD, 30 m x 0.32 mm x 4.2 µm).[6][7]

  • Data System: Chromatography data acquisition and processing software.

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of pure this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Analyte Stock Solutions: Prepare individual stock solutions for each target sulfur compound in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the analyte stock solutions and a constant concentration of the IS stock solution to the solvent. A typical concentration for the internal standard in the final calibration solutions would be in the low µg/mL range, depending on the expected analyte concentrations.

Sample Preparation
  • Accurately measure a known volume or weight of the sample.

  • Add a precise volume of the this compound IS stock solution to the sample to achieve a final concentration similar to that of the expected analytes.

  • If necessary, perform sample extraction or dilution steps. Ensure the internal standard is added before any extraction or cleanup steps to correct for losses during these procedures.[1]

GC-SCD Analysis

Table 2: Suggested GC-SCD Operating Conditions

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium, constant flow at 1.5 mL/min
Oven Program 40 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min)
SCD Temperature 800 °C (furnace)
SCD Gases Hydrogen and Air, optimized for maximum response

Note: These conditions are a starting point and should be optimized for the specific analytes and instrument used.

Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to the target analytes and this compound based on their retention times, confirmed by running individual standards.

  • Calibration Curve: For each analyte, plot the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration for all calibration standards.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard in the unknown sample. Use the calibration curve to determine the concentration ratio in the sample, and from the known concentration of the internal standard, calculate the concentration of the analyte.

Hypothetical Performance Data

The following table presents hypothetical performance data that would be expected when validating a method using this compound as an internal standard.

Table 3: Hypothetical Method Validation Parameters

ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L
Precision (RSD%) < 10%
Accuracy (Recovery %) 90 - 110%

Visualizations

Experimental Workflow

G Figure 1. General workflow for quantitative analysis using an internal standard. cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte and IS Stock Solutions B Prepare Calibration Standards (Analyte + IS) A->B C Prepare Sample + IS A->C D GC-SCD Analysis of Standards and Samples B->D C->D E Peak Integration and Area Ratio Calculation D->E F Generate Calibration Curve E->F G Quantify Analytes in Sample F->G

Caption: General workflow for quantitative analysis using an internal standard.

Logical Relationship of Internal Standardization

G Figure 2. Logic of internal standard correction. A Sample Preparation Variability D Affects Analyte Signal A->D E Affects IS Signal A->E B Injection Volume Inconsistency B->D B->E C Instrumental Drift C->D C->E F Area Ratio (Analyte/IS) is Constant D->F E->F G Accurate Quantification F->G

Caption: Logic of internal standard correction.

Conclusion

While direct experimental validation is pending, the theoretical advantages of this compound as an internal standard for the analysis of volatile sulfur compounds are compelling. Its structural similarity to a range of analytes, coupled with its likely absence in most sample matrices, makes it a promising candidate. The detailed protocol provided herein offers a robust starting point for researchers to develop and validate their own quantitative methods for sulfur compound analysis, contributing to more reliable and accurate results in this challenging area of analytical chemistry.

References

Application Notes & Protocols for the Purification of Synthesized 3-Butylthiolane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Butylthiolane is a saturated heterocyclic organic compound containing a five-membered ring with one sulfur atom and a butyl substituent at the 3-position. As with many synthesized organic compounds, purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities. This document provides detailed application notes and protocols for the purification of synthesized this compound, ensuring a high degree of purity required for research, and pharmaceutical applications. The described methods are based on standard laboratory techniques for the purification of cyclic sulfides and other organic compounds of similar volatility and polarity.

Overview of Purification Strategies

The purification of synthesized this compound typically involves a multi-step approach, beginning with a preliminary work-up to remove bulk impurities, followed by one or more chromatographic or distillation techniques to achieve high purity. The choice of method depends on the nature of the impurities, the scale of the synthesis, and the desired final purity.

A general workflow for the purification of this compound is outlined below:

PurificationWorkflow CrudeProduct Crude Synthesized This compound Workup Aqueous Work-up (Liquid-Liquid Extraction) CrudeProduct->Workup Drying Drying of Organic Phase Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification SolventRemoval->Purification Distillation Fractional Distillation Purification->Distillation For volatile impurities Chromatography Flash Column Chromatography Purification->Chromatography For non-volatile or closely boiling impurities PurityAnalysis Purity Analysis (GC-MS) Distillation->PurityAnalysis Chromatography->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct PurificationSelection ImpurityType Nature of Impurities Volatile Different Boiling Points ImpurityType->Volatile NonVolatile Similar Boiling Points ImpurityType->NonVolatile Distillation Fractional Distillation Volatile->Distillation PolarityDiff Different Polarities NonVolatile->PolarityDiff Chromatography Flash Column Chromatography PolarityDiff->Chromatography

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Butylthiolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Butylthiolane synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound, also known as 3-butyltetrahydrothiophene, is most commonly synthesized through the cyclization of a C4-butyl-substituted linear chain with a sulfur source. The two primary precursor types for this reaction are 2-butyl-1,4-butanediol or a 2-butyl-1,4-dihalobutane. The diol is typically converted to a dihalide or a disulfonate in situ or in a preceding step to facilitate the reaction with a sulfide source like sodium sulfide. An alternative, though less direct, route involves the catalytic hydrogenation of 3-butylthiophene. This method is contingent on the commercial availability and cost-effectiveness of the starting thiophene.

Q2: What is a typical sulfur source for the cyclization reaction?

A2: Sodium sulfide (Na₂S) is a commonly used sulfur source for the synthesis of thiolanes from dihalides. It is a readily available and effective nucleophile for this transformation. Other sources can include sodium hydrosulfide (NaSH) or phosphorus pentasulfide (P₄S₁₀) with a diol, though the latter can lead to more side products.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the this compound synthesis can be monitored by thin-layer chromatography (TLC) if the starting materials and product have different polarities. More quantitatively, gas chromatography-mass spectrometry (GC-MS) is an excellent technique to track the disappearance of the starting material and the appearance of the product, confirming its molecular weight.

Q4: What are the expected physical properties of this compound?

A4: While specific data for this compound is not widely published, it is expected to be a colorless to pale yellow liquid with a characteristic sulfurous odor. Its boiling point is likely to be higher than that of the parent thiolane (121 °C) and will be influenced by the butyl chain. For purification by distillation, a boiling point in the range of 180-220 °C under atmospheric pressure can be anticipated.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete conversion of the diol to a dihalide/disulfonate. 2. Low reactivity of the sulfide source. 3. Suboptimal reaction temperature. 4. Polymerization of the starting material or product.1. Ensure complete conversion of the diol by using a slight excess of the halogenating/sulfonating agent and confirm conversion by spectroscopy (e.g., NMR, IR) before proceeding. 2. Use freshly opened or anhydrous sodium sulfide. The presence of water can affect its reactivity. Consider using a phase-transfer catalyst to improve the solubility and reactivity of the sulfide salt. 3. Optimize the reaction temperature. For the reaction of a dihalide with sodium sulfide, a temperature range of 80-120 °C in a polar aprotic solvent like DMF or NMP is a good starting point. 4. Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by the slow addition of the dihalide to the sulfide solution.
Formation of Multiple Byproducts 1. Intermolecular reactions leading to oligomers or polymers. 2. Elimination reactions of the dihalide. 3. Oxidation of the thiolane product.1. As mentioned above, employ high-dilution techniques. 2. Use a non-basic sulfide source if possible, or carefully control the reaction temperature and time to minimize elimination. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur atom.
Difficulty in Product Purification 1. Boiling point of the product is close to that of the solvent or starting materials. 2. Presence of high-boiling polymeric byproducts. 3. Product is sensitive to high temperatures during distillation.1. Choose a solvent with a boiling point significantly different from the expected boiling point of this compound. If starting from a diol, ensure all activating reagents are removed before distillation. 2. Perform a preliminary purification by column chromatography to remove polymeric material before distillation. 3. Purify the product using vacuum distillation to lower the required temperature and prevent decomposition.

Experimental Protocols

Method 1: From 2-Butyl-1,4-dihalobutane

This method involves the reaction of a pre-synthesized or commercially available 2-butyl-1,4-dihalobutane with sodium sulfide.

Materials:

  • 2-Butyl-1,4-dichlorobutane (or dibromobutane)

  • Sodium sulfide (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide (1.2 equivalents) in anhydrous DMF under an inert atmosphere.

  • Heat the mixture to 80 °C with stirring.

  • Slowly add a solution of 2-butyl-1,4-dichlorobutane (1 equivalent) in DMF to the heated sulfide solution over a period of 2-4 hours using a syringe pump.

  • After the addition is complete, continue to heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring the reaction by GC-MS.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Method 2: From 2-Butyl-1,4-butanediol

This two-step one-pot procedure involves the in-situ conversion of the diol to a ditosylate, followed by reaction with sodium sulfide.

Materials:

  • 2-Butyl-1,4-butanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Sodium sulfide (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-butyl-1,4-butanediol (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (2.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 4-6 hours.

  • In a separate flask, prepare a solution of sodium sulfide (1.5 equivalents) in DMF.

  • Carefully add the pyridine solution containing the in-situ formed ditosylate to the sodium sulfide solution at room temperature.

  • Heat the reaction mixture to 90-100 °C for 12-18 hours.

  • Cool the mixture, dilute with water, and extract with dichloromethane.

  • Wash the combined organic layers sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography followed by vacuum distillation.

Data Presentation

Table 1: Comparison of Generalized Synthetic Routes for Alkylated Thiolanes

Parameter Method 1 (from Dihalide) Method 2 (from Diol)
Starting Material 2-Butyl-1,4-dihalobutane2-Butyl-1,4-butanediol
Key Reagents Sodium sulfidep-Toluenesulfonyl chloride, Pyridine, Sodium sulfide
Typical Solvent DMF, NMPPyridine, DMF
Typical Temperature 80 - 120 °C0 °C (tosylation), 90 - 100 °C (cyclization)
Advantages Fewer steps if dihalide is available.Diol is often more accessible and stable than the dihalide.
Disadvantages Dihalide may not be readily available.Two-step, one-pot procedure can be more complex to optimize. Use of pyridine.
Anticipated Yield Range 60 - 80%50 - 70%

Note: Yields are estimates for analogous reactions and will require optimization for this compound synthesis.

Visualizations

experimental_workflow cluster_method1 Method 1: From Dihalide cluster_method2 Method 2: From Diol start1 Start: 2-Butyl-1,4-dihalobutane react1 React with Na₂S in DMF start1->react1 workup1 Aqueous Workup & Extraction react1->workup1 purify1 Purification (Vacuum Distillation) workup1->purify1 end1 Product: this compound purify1->end1 start2 Start: 2-Butyl-1,4-butanediol tosylate In-situ Tosylation (TsCl, Pyridine) start2->tosylate react2 React with Na₂S in DMF tosylate->react2 workup2 Aqueous Workup & Extraction react2->workup2 purify2 Purification (Chromatography & Distillation) workup2->purify2 end2 Product: this compound purify2->end2

Caption: Generalized experimental workflows for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed check_sm Starting Material Consumed? (GC/TLC) start->check_sm sm_present Incomplete Reaction check_sm->sm_present No sm_absent Product Loss or Side Reactions check_sm->sm_absent Yes increase_temp Increase Temperature/Time sm_present->increase_temp check_reagents Check Reagent Purity/Activity sm_present->check_reagents check_byproducts Analyze Byproducts (GC-MS) sm_absent->check_byproducts polymer Polymerization Likely check_byproducts->polymer other_byproducts Other Side Reactions check_byproducts->other_byproducts high_dilution Use High Dilution polymer->high_dilution optimize_conditions Optimize Reaction Conditions other_byproducts->optimize_conditions

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

Troubleshooting peak tailing of 3-Butylthiolane in GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the gas chromatography (GC) analysis of 3-Butylthiolane.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in my GC chromatogram?

Peak tailing for an active, sulfur-containing compound like this compound is commonly caused by secondary interactions with active sites within the GC system. These active sites can be exposed silanol groups in the injector liner, on the column's stationary phase, or in the detector. Contamination, improper column installation, or suboptimal method parameters can also contribute to or exacerbate peak tailing.

Q2: What are the primary causes of active sites in the GC system?

Active sites are often present in several areas of the GC:

  • Injector Liner: New liners can have active silanol groups, and used liners can become active as deactivation layers are worn away or masked by non-volatile sample residues.

  • GC Column: The stationary phase at the head of the column can degrade over time due to repeated injections of complex matrices, exposing active sites.

  • Fittings and Connections: Any metal surfaces in the flow path that are not properly deactivated can interact with active analytes.

Q3: Can the injection technique affect the peak shape of this compound?

Yes, the injection technique is critical. For instance, in splitless injections, if the initial oven temperature is too high, it can lead to poor focusing of the analyte on the column, resulting in broadened and potentially tailing peaks. The splitless hold time also needs to be optimized to ensure complete transfer of the analyte to the column without introducing excessive solvent vapor that can cause peak distortion.

Q4: How does the choice of GC column impact the analysis of this compound?

Due to its polar nature, this compound is best analyzed on a polar or intermediate-polar column. Using a non-polar column may not provide adequate retention and can lead to poor peak shape. Furthermore, specialized columns designed for sulfur analysis often have enhanced inertness, which can significantly reduce peak tailing.

Q5: Is it possible for the carrier gas to be a source of the problem?

While less common, impurities in the carrier gas (such as moisture or oxygen) can degrade the stationary phase of the column over time, especially at high temperatures. This degradation can create active sites, leading to peak tailing. It is crucial to use high-purity carrier gas and install appropriate gas purifiers.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing Caused by System Activity

This guide provides a step-by-step approach to identifying and mitigating peak tailing due to active sites in the GC system.

Troubleshooting Workflow for System Activity

A Observe Peak Tailing for this compound B Inject an Inert Hydrocarbon Standard (e.g., C12-C16 alkane) A->B C Does the Hydrocarbon Peak Tail? B->C D YES: Physical Problem (See Guide 2) C->D Yes E NO: Chemical Activity Problem C->E No F Replace Injector Liner with a New, Deactivated Liner E->F G Re-analyze this compound F->G H Is Peak Tailing Resolved? G->H I YES: Problem Solved. Source was active liner. H->I Yes J NO: Proceed to Column Maintenance H->J No K Trim 15-20 cm from the Front of the GC Column J->K L Re-install and Condition Column K->L M Re-analyze this compound L->M N Is Peak Tailing Resolved? M->N O YES: Problem Solved. Source was active column head. N->O Yes P NO: Consider Column Replacement or Further System Passivation N->P No

Caption: Troubleshooting workflow for system activity causing peak tailing.

Guide 2: Resolving Peak Tailing Due to Physical and Methodical Issues

This guide focuses on troubleshooting peak tailing caused by improper GC setup and suboptimal analytical method parameters.

Troubleshooting Flow for Physical and Methodical Issues

A Peak Tailing Observed for All Compounds (including inert hydrocarbons) B Check for Leaks in the System (Inlet, connections, septum) A->B C Leaks Found? B->C D YES: Fix Leaks and Re-analyze C->D Yes E NO: Inspect Column Installation C->E No F Is Column Cut Clean and at 90°? E->F G NO: Re-cut Column Properly F->G No H YES: Check Column Installation Depth F->H Yes G->H I Is Depth Correct per Manufacturer? H->I J NO: Re-install Column to Correct Depth I->J No K YES: Review Method Parameters I->K Yes J->K L Is Initial Oven Temperature Appropriate for Solvent and Analyte? K->L M NO: Lower Initial Oven Temperature L->M No N YES: Check Carrier Gas Flow Rate L->N Yes M->N O Is Flow Rate Optimal for Column ID? N->O P NO: Adjust Flow Rate O->P No Q YES: Consider Sample Overload O->Q Yes P->Q R Dilute Sample and Re-inject Q->R S Issue Resolved? R->S T YES: Problem Solved S->T Yes U NO: Consult Instrument Specialist S->U No cluster_system GC System Components cluster_analyte Analyte Injector Liner Injector Liner Peak Tailing Peak Tailing Injector Liner->Peak Tailing contributes to GC Column GC Column GC Column->Peak Tailing contributes to Detector Detector Detector->Peak Tailing contributes to This compound\n(Active Analyte) This compound (Active Analyte) Active Sites\n(e.g., -SiOH) Active Sites (e.g., -SiOH) This compound\n(Active Analyte)->Active Sites\n(e.g., -SiOH) interacts with Active Sites\n(e.g., -SiOH)->Injector Liner Active Sites\n(e.g., -SiOH)->GC Column Active Sites\n(e.g., -SiOH)->Detector

Technical Support Center: Optimization of SPME Fiber for 3-Butylthiolane Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Solid Phase Microextraction (SPME) for the analysis of 3-butylthiolane, a volatile sulfur compound.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for extracting this compound?

A1: For volatile sulfur compounds (VSCs) like this compound, fibers with porous particles are generally recommended. The Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is a common choice due to its high sensitivity for sulfur analysis.[1][2] Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fibers are also highly effective for a broad range of volatile and semi-volatile compounds.[3] The selection depends on the specific sample matrix and the desired sensitivity.

Q2: What are the most critical parameters to optimize for this compound extraction?

A2: The most critical parameters that influence extraction efficiency include the SPME fiber coating, extraction time, and extraction temperature.[3][4] Other important factors are the sample matrix pH, ionic strength (salting-out effect), agitation method, and the desorption time and temperature.[1][5][6]

Q3: Should I use Headspace (HS-SPME) or Direct Immersion (DI-SPME)?

A3: For volatile analytes like this compound, Headspace SPME (HS-SPME) is typically the preferred method.[7] It is a cleaner technique as the fiber is not in direct contact with the sample matrix, which prevents fouling from non-volatile components like proteins or sugars.[7] This is especially useful for complex or "dirty" matrices. Direct Immersion (DI-SPME) may be suitable for compounds with lower volatility in clean, water-based samples.[8]

Q4: How can I improve the sensitivity and reproducibility of my analysis?

A4: To improve sensitivity, you can:

  • Increase Extraction Temperature: This can help drive the analyte into the headspace, but excessively high temperatures can reduce absorption onto the fiber.[9]

  • Increase Extraction Time: Allowing the fiber more time to equilibrate with the sample can increase the amount of analyte extracted, up to a certain point.[7]

  • Add Salt: Adding a salt like NaCl to your sample (the "salting-out" effect) can decrease the solubility of this compound in the aqueous phase and increase its concentration in the headspace.[10][11]

  • Agitate the Sample: Stirring or agitation facilitates the movement of the analyte from the sample to the headspace and onto the fiber.[7]

For better reproducibility, it is crucial to keep all extraction parameters—especially time, temperature, agitation speed, and fiber positioning—exactly the same for every sample and standard.[7][9]

Troubleshooting Guide

Problem: Low or No Analyte Signal

  • Possible Cause: Incorrect fiber choice.

    • Solution: Ensure you are using a fiber suitable for volatile sulfur compounds, such as CAR/PDMS or DVB/CAR/PDMS.[1]

  • Possible Cause: Sub-optimal extraction temperature or time.

    • Solution: Systematically optimize the extraction temperature and time. An initial range of 30-60°C and 20-40 minutes is a good starting point.[3]

  • Possible Cause: Inefficient desorption.

    • Solution: Ensure the GC injection port temperature and desorption time are sufficient to transfer all of the analyte from the fiber to the column. A temperature of 250-270°C is often used.[11][12]

  • Possible Cause: Analyte displacement by matrix components.

    • Solution: The presence of other compounds, like ethanol in wine samples, can compete for active sites on the fiber, reducing the extraction of sulfur compounds.[2][13] Consider sample dilution or matrix modification.

Problem: Poor Reproducibility (Inconsistent Peak Areas)

  • Possible Cause: Inconsistent extraction time.

    • Solution: Use an autosampler for precise timing. If performing manual extractions, use a stopwatch and be meticulous. Small variations in time can cause large variations in results, especially in pre-equilibrium extractions.[7]

  • Possible Cause: Fluctuations in sample temperature.

    • Solution: Use a temperature-controlled agitator or water bath to maintain a constant temperature for all samples during extraction.[9]

  • Possible Cause: Inconsistent fiber placement in the headspace.

    • Solution: Always position the fiber at the same depth in the headspace of the vial for every extraction.[9]

Problem: Peak Tailing or Carryover

  • Possible Cause: Fiber contamination.

    • Solution: If the fiber is contaminated, it may not desorb analytes completely. Clean the fiber by baking it in a clean GC injection port at a temperature slightly below its maximum recommended temperature.[7]

  • Possible Cause: Incomplete desorption.

    • Solution: Increase the desorption time or temperature in the GC inlet to ensure the complete transfer of this compound.[11]

  • Possible Cause: Active sites in the GC inlet liner.

    • Solution: Use a deactivated inlet liner designed for SPME analysis. A narrow-bore (e.g., 0.75 mm I.D.) liner can also help improve peak shape.[9]

Data Presentation: SPME Parameter Optimization

Table 1: Recommended SPME Fibers for Volatile Sulfur Compounds

Fiber CoatingCompositionPrimary ApplicationReference
CAR/PDMS Carboxen/PolydimethylsiloxaneHigh sensitivity for trace-level volatiles and sulfur compounds.[1][2]
DVB/CAR/PDMS Divinylbenzene/Carboxen/PDMSBroad range of analytes (C3-C20), including volatiles and semi-volatiles.[3]
PDMS/DVB Polydimethylsiloxane/DivinylbenzeneGeneral purpose for volatiles, amines, and nitro-aromatic compounds.[14]
PDMS PolydimethylsiloxaneVolatile compounds (MW 60-275), extracts via a non-competitive absorption mechanism.[13]

Table 2: Summary of Key Optimization Parameters for HS-SPME

ParameterTypical RangeEffect on ExtractionReference
Extraction Temperature 30 - 60 °CIncreasing temperature generally increases analyte volatility but can decrease the fiber's capacity.[3][5]
Extraction Time 20 - 60 minLonger times increase analyte uptake until equilibrium is reached. Critical for reproducibility.[5][7]
Salt Concentration (NaCl) 0 - 30% (w/v)Increases the ionic strength of the sample, driving analytes into the headspace ("salting-out").[11]
Sample pH Application DependentCan affect the form of ionizable compounds, influencing their volatility and extraction.[15]
Agitation Speed 250 - 600 rpmIncreases mass transfer, reduces equilibrium time, and can improve sensitivity.[7]
Desorption Temperature 250 - 270 °CMust be high enough for rapid and complete transfer of the analyte to the GC column.[11]
Desorption Time 2 - 5 minMust be long enough for complete desorption to prevent carryover.[11]

Experimental Protocols

Protocol: Optimization of HS-SPME for this compound

This protocol outlines a systematic approach to optimize HS-SPME conditions using the one-factor-at-a-time (OFAT) method.

  • Preparation of Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a working standard by spiking a known volume of the stock solution into the sample matrix (e.g., deionized water, buffer, or a blank matrix sample) in a headspace vial. A typical volume is 3-5 mL in a 10 or 20 mL vial.[9][15]

  • Initial SPME Fiber Selection and Conditioning:

    • Select a fiber, for example, a 75 µm CAR/PDMS fiber.

    • Condition the new fiber according to the manufacturer's instructions. This typically involves heating it in the GC injection port at a specified temperature.

  • Optimization of Extraction Temperature:

    • Set other parameters to a constant value (e.g., Extraction Time: 30 min, Agitation: 500 rpm, Salt: 0%).

    • Analyze identical standard samples at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C).

    • Plot the resulting peak area against temperature and select the temperature that provides the highest signal.

  • Optimization of Extraction Time:

    • Using the optimal temperature from the previous step, analyze identical standard samples using different extraction times (e.g., 15, 30, 45, 60 min).

    • Plot the peak area against time. Select the shortest time that provides maximum and consistent signal (the point where the curve plateaus).

  • Optimization of Ionic Strength (Salting-Out Effect):

    • Using the optimal temperature and time, prepare and analyze standard samples with varying concentrations of NaCl (e.g., 0%, 5%, 10%, 20%, 30% w/v).

    • Plot the peak area against salt concentration and select the concentration that yields the best response.

  • Confirmation and Validation:

    • Perform replicate extractions using the final optimized conditions to confirm the method's reproducibility.

    • The method can then be used for the analysis of unknown samples.

Visualizations

SPME_Optimization_Workflow SPME Optimization Workflow for this compound cluster_prep Preparation cluster_optim Parameter Optimization cluster_analysis Analysis cluster_eval Evaluation prep_std Prepare Standard Sample (this compound in Matrix) select_fiber Select & Condition SPME Fiber (e.g., CAR/PDMS) prep_std->select_fiber optim_temp 1. Optimize Extraction Temperature select_fiber->optim_temp optim_time 2. Optimize Extraction Time optim_temp->optim_time optim_salt 3. Optimize Ionic Strength (Salt) optim_time->optim_salt extraction HS-SPME Extraction optim_salt->extraction desorption Thermal Desorption in GC Inlet extraction->desorption gc_ms GC-MS Analysis desorption->gc_ms data Evaluate Peak Area gc_ms->data decision Optimal Condition? data->decision decision->optim_temp No final Final Optimized Method decision->final Yes

Caption: Workflow for the systematic optimization of HS-SPME parameters.

SPME_Troubleshooting_Guide SPME Troubleshooting Logic cluster_problems cluster_solutions start Problem Detected p1 Low / No Signal start->p1 p2 Poor Reproducibility start->p2 p3 Peak Tailing / Carryover start->p3 s1a Check Fiber Choice (e.g., CAR/PDMS) p1->s1a s1b Optimize Temp & Time p1->s1b s1c Increase Desorption Temp p1->s1c s2a Use Autosampler for Precise Timing p2->s2a s2b Ensure Constant Temp p2->s2b s2c Fix Fiber Position p2->s2c s3a Bake Fiber to Clean p3->s3a s3b Increase Desorption Time p3->s3b s3c Use Deactivated Liner p3->s3c

References

Identifying and removing impurities from 3-Butylthiolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Butylthiolane. The information provided here will help in identifying and removing impurities, ensuring the quality and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my this compound sample?

A1: Impurities in this compound can generally be categorized into three main groups:

  • Synthesis-Related Impurities: These are byproducts formed during the synthesis of this compound. The specific impurities will depend on the synthetic route employed. Common starting materials for similar alkylated thiolanes include dielectrophiles (e.g., 1,4-dihalobutane) and a sulfur source. Potential impurities could include unreacted starting materials, isomers of this compound, and polymeric byproducts.

  • Degradation Products: this compound, like other thiolanes, can degrade over time, especially when exposed to heat, light, or oxidizing agents. Common degradation pathways for sulfur-containing compounds can lead to the formation of sulfoxides and sulfones.

  • Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., toluene, hexane, ethanol) and any excess reagents may remain in the final product as impurities.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to assess the purity of this compound. The choice of method will depend on the suspected impurities and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. The mass spectrum provides information about the molecular weight and fragmentation pattern of the impurities, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for separating non-volatile impurities. A variety of columns and mobile phases can be used to achieve separation based on the polarity of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the main component and any impurities present in significant amounts. Chemical shifts and coupling patterns can help identify the structure of unknown impurities.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to prevent the ingress of moisture and air.

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis

Problem: Your GC-MS analysis of this compound shows unexpected peaks in addition to the main product peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Residual Solvents Compare the retention times of the unknown peaks with those of common laboratory solvents used in the synthesis or workup.
Synthesis Byproducts Review the synthetic pathway to anticipate potential byproducts. Analyze the mass spectra of the unknown peaks to identify their molecular weights and fragmentation patterns. This information can help in proposing structures for the byproducts.
Degradation Products Consider the possibility of oxidation. Look for peaks with molecular weights corresponding to the addition of one or two oxygen atoms to this compound (sulfoxide and sulfone, respectively).
Contamination from GC System Run a blank injection (injecting only the solvent used to dissolve the sample) to check for contaminants from the syringe, inlet, or column.
Issue 2: Poor Separation in HPLC Analysis

Problem: You are unable to achieve good separation between this compound and its impurities using HPLC.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Column The stationary phase of the HPLC column may not be suitable for separating the compounds of interest. For non-polar impurities, a reverse-phase column (e.g., C18) is often a good starting point. For more polar impurities, a normal-phase column might be more effective.
Incorrect Mobile Phase The composition of the mobile phase is critical for achieving good separation. Adjust the polarity of the mobile phase by varying the ratio of the solvents. A gradient elution (where the mobile phase composition changes over time) may be necessary for complex mixtures.
Co-eluting Impurities If two or more impurities have very similar retention times, they may co-elute. Try changing the column, mobile phase, or temperature to improve resolution.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS

Objective: To identify and quantify volatile and semi-volatile impurities in a this compound sample.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • GC-MS Instrument Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis: Identify the main peak corresponding to this compound. For any other significant peaks, analyze their mass spectra and compare them with a library of known compounds (e.g., NIST). Calculate the relative percentage of each impurity based on the peak area.

Protocol 2: Purification of this compound by Fractional Distillation

Objective: To remove impurities with significantly different boiling points from this compound.

Methodology:

  • Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Distillation:

    • Place the impure this compound in the distillation flask along with a few boiling chips.

    • Heat the flask gently.

    • Monitor the temperature at the top of the fractionating column.

    • Collect the fractions that distill over at the expected boiling point of this compound. Discard the initial and final fractions, which are likely to be enriched in lower-boiling and higher-boiling impurities, respectively.

  • Purity Analysis: Analyze the purified fractions by GC-MS or HPLC to confirm the removal of impurities.

Data Presentation

Table 1: Hypothetical GC-MS Data for an Impure this compound Sample

Peak No. Retention Time (min) Proposed Identity Area (%) Key Mass Fragments (m/z)
15.2Hexane (Solvent)2.543, 57, 86
210.8Unreacted Starting Material3.1(Varies with synthesis)
312.5This compound92.0130 (M+), 87, 55
414.2Isomer of this compound1.8130 (M+), different fragmentation
516.5This compound sulfoxide0.6146 (M+)

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Purification Strategy cluster_3 Purity Confirmation Sample Sample GC_MS GC-MS Analysis Sample->GC_MS HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR Identify_Peaks Identify Impurity Peaks GC_MS->Identify_Peaks HPLC->Identify_Peaks Analyze_Spectra Analyze Mass Spectra / NMR Data NMR->Analyze_Spectra Identify_Peaks->Analyze_Spectra Compare_Library Compare with Spectral Libraries Analyze_Spectra->Compare_Library Propose_Structures Propose Impurity Structures Compare_Library->Propose_Structures Select_Method Select Purification Method Propose_Structures->Select_Method Distillation Fractional Distillation Select_Method->Distillation Chromatography Column Chromatography Select_Method->Chromatography Analyze_Purified Analyze Purified Sample Distillation->Analyze_Purified Chromatography->Analyze_Purified Pure_Product Pure this compound Analyze_Purified->Pure_Product

Caption: Workflow for Identifying and Removing Impurities from this compound.

Logical_Troubleshooting Start Impurity Detected Check_Method Is the analytical method validated? Start->Check_Method Review_Synthesis Review Synthesis Protocol Check_Method->Review_Synthesis Yes Optimize_Analysis Optimize Analytical Method Check_Method->Optimize_Analysis No Check_Storage Check Storage Conditions Review_Synthesis->Check_Storage Identify_Source Identify Source of Impurity Check_Storage->Identify_Source Optimize_Analysis->Start Implement_Purification Implement Purification Identify_Source->Implement_Purification Reanalyze Re-analyze Purified Product Implement_Purification->Reanalyze Pass Purity Acceptable Reanalyze->Pass Pass Fail Purity Not Acceptable Reanalyze->Fail Fail Fail->Implement_Purification

Caption: Logical Flow for Troubleshooting Impurities in this compound.

Technical Support Center: 3-Butylthiolane Degradation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Butylthiolane. The information addresses potential issues related to its degradation kinetics and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound, a cyclic thioether, the primary degradation pathways are anticipated to be oxidation of the sulfur atom and oxidation of the butyl side chain.[1][2][3][4][5] Oxidation of the sulfur can lead to the formation of this compound S-oxide (sulfoxide) and subsequently this compound S,S-dioxide (sulfone).[2][3] The butyl side chain can undergo oxidative degradation to form various metabolic products, including carboxylic acids.[5]

Q2: What environmental factors are most likely to affect the stability of this compound?

A2: Key environmental factors that can influence the stability of this compound include exposure to oxidizing agents, elevated temperatures, light, and humidity.[6] The presence of atmospheric oxygen can promote oxidation of the sulfur atom.[4] Higher temperatures can accelerate the rate of both oxidation and thermal decomposition.[7][8] Exposure to UV light may also induce photodegradation. For analytical studies, the presence of humidity in sample collection and storage can significantly impact the stability of volatile sulfur compounds.[6]

Q3: What are the expected degradation products of this compound?

A3: The primary expected degradation products include:

  • This compound S-oxide (Sulfoxide): Formed from the initial oxidation of the sulfur atom.[2]

  • This compound S,S-dioxide (Sulfone): Results from the further oxidation of the sulfoxide.[2]

  • Products of Butyl Side-Chain Oxidation: This can include hydroxylated derivatives and ultimately lead to carboxylic acids such as 2-tetrahydrothiophenecarboxylic acid or similar structures resulting from beta-oxidation of the butyl group.[5]

Q4: How can I minimize the degradation of this compound during storage and handling?

A4: To minimize degradation, it is recommended to:

  • Store under an inert atmosphere: Displacing air with an inert gas like nitrogen or argon can reduce oxidative degradation.

  • Protect from light: Store samples in amber vials or in the dark to prevent photodegradation.

  • Control temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down degradation kinetics.

  • Use antioxidants: For formulated products, the inclusion of antioxidants may help to prevent oxidative degradation.

  • Minimize exposure to humidity: For gas-phase analysis, ensure that sampling canisters are dry, or that samples are analyzed promptly after collection to avoid degradation due to moisture.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of this compound in solution. Oxidative degradation due to dissolved oxygen.Degas the solvent before preparing the solution. Work under an inert atmosphere (e.g., in a glovebox).
Appearance of unexpected peaks in chromatogram during stability study. Formation of degradation products (e.g., sulfoxide, sulfone).Use a mass spectrometry (MS) detector to identify the molecular weights of the unknown peaks and compare them to the expected degradation products.[9][10][11]
Inconsistent results in repeated analyses of the same sample. Sample instability during the analytical sequence.Ensure the autosampler is temperature-controlled. Minimize the time the sample is in the autosampler before injection. Check for sample adsorption to the vial or cap septa.
Low recovery of this compound from spiked samples. Adsorption of the analyte to container surfaces.Use silanized glassware or vials to minimize surface interactions.
Poor repeatability in gas-phase measurements. Degradation in the sampling canister due to humidity.Use canisters with inert coatings. If possible, dry the air sample at the time of collection or analyze the sample as soon as possible.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[12]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.[2]

    • Thermal Degradation: Incubate the stock solution at 80°C in a controlled oven for 48 hours.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) providing UV and visible light for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating method, such as HPLC-UV/MS or GC-MS, to separate and identify the parent compound and any degradation products.

Protocol 2: Analytical Method for this compound and its Degradation Products using GC-MS

This protocol describes a general method for the analysis of the volatile this compound and its potential degradation products.[9][10][11][13]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS). A sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) can also be used for enhanced sensitivity and selectivity for sulfur-containing compounds.[13][14][15]

  • Sample Preparation: For liquid samples, a direct injection or headspace solid-phase microextraction (SPME) can be used.[10][13] For air samples, collection in passivated canisters followed by thermal desorption is appropriate.[6]

  • GC Conditions:

    • Column: A low- to mid-polarity column, such as a DB-5ms or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify this compound and its degradation products by their retention times and mass spectra. Quantify using a suitable internal standard.

Quantitative Data Summary

Table 1: Hypothetical Degradation of this compound under Forced Stress Conditions

Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Products
0.1 N HCl24 hours60°C< 5%-
0.1 N NaOH24 hours60°C~ 10%Ring-opening products
3% H₂O₂24 hoursRoom Temp> 50%This compound S-oxide, this compound S,S-dioxide
Thermal48 hours80°C~ 20%Side-chain oxidation products
Photolytic (UV/Vis)72 hoursRoom Temp~ 15%Various photoproducts

Visualizations

degradation_pathway A This compound B This compound S-oxide (Sulfoxide) A->B Oxidation D Side-chain Oxidation Products (e.g., carboxylic acids) A->D Oxidation C This compound S,S-dioxide (Sulfone) B->C Oxidation experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results A This compound Sample B Forced Degradation (Heat, Light, Oxidation, pH) A->B C Sample Collection at Time Points B->C D GC-MS or HPLC-MS Analysis C->D E Data Processing D->E F Identify Degradants E->F G Determine Degradation Rate E->G H Assess Stability F->H G->H

References

Matrix effects in the analysis of 3-Butylthiolane in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the analysis of 3-Butylthiolane in complex samples. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[1][2][3] In the analysis of this compound, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), matrix components can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2] For instance, in complex matrices such as plasma, urine, or food extracts, endogenous substances can interfere with the ionization process in the mass spectrometer source.[1] This can result in underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration of this compound.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the signal response of this compound in a pure solvent (neat solution) to its response when spiked into a blank sample matrix that has undergone the entire extraction procedure. A significant difference between these two signals indicates the presence of matrix effects.[1] A matrix effect factor can be calculated to quantify this effect.

Q3: What are the common analytical techniques used for the analysis of this compound and other volatile sulfur compounds?

A3: Due to their volatile nature, Gas Chromatography (GC) coupled with a selective detector is a primary technique for analyzing this compound and similar volatile sulfur compounds (VSCs).[2] Common detectors include Mass Spectrometry (MS) for its high selectivity and identification capabilities, and Flame Photometric Detectors (FPD) or Sulfur Chemiluminescence Detectors (SCD) for their specificity towards sulfur-containing compounds. For less volatile thiol-containing molecules, High-Performance Liquid Chromatography (HPLC) coupled with MS (LC-MS) is also frequently employed, often requiring derivatization of the thiol group.

Q4: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis?

A4: The choice of sample preparation technique is critical for minimizing matrix effects. For volatile compounds like this compound, headspace-based techniques are often preferred as they separate the volatile analyte from the non-volatile matrix components.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used technique for the extraction of VSCs from various matrices.[2] It is a solvent-free method that concentrates volatile analytes from the headspace above the sample onto a coated fiber.

  • Solvent-Assisted Flavor Evaporation (SAFE): A distillation technique that can be effective for isolating volatile compounds.

  • Liquid-Liquid Extraction (LLE): Can be used, but may also co-extract interfering matrix components.

  • Solid-Phase Extraction (SPE): Can provide cleaner extracts compared to LLE by using specific sorbents to retain either the analyte or the interferences.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor peak shape or low signal intensity for this compound. Matrix Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Optimize Chromatographic Separation: Modify the GC or LC gradient to separate this compound from interfering peaks. 2. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4] 3. Improve Sample Cleanup: Employ a more effective sample preparation method (e.g., switch from LLE to SPE or HS-SPME).
Inconsistent or non-reproducible quantification results. Variable Matrix Effects: The extent of signal suppression or enhancement varies between samples.1. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. 2. Implement Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled version of this compound, can compensate for variations in matrix effects.
High background noise in the chromatogram. Matrix Enhancement or Contamination: The matrix is enhancing the signal of background ions or the sample is contaminated.1. Check for Contamination: Analyze a method blank to identify any sources of contamination from solvents, reagents, or labware. 2. Optimize MS Source Parameters: Adjust source parameters (e.g., temperature, gas flows) to minimize the ionization of background components.
Analyte degradation or loss during sample preparation. Reactivity of the Thiol Group: The sulfhydryl group in this compound is susceptible to oxidation or reaction with other sample components.1. Use of Derivatizing Agents: Derivatize the thiol group to form a more stable derivative prior to analysis. 2. Control Sample pH and Temperature: Maintain appropriate pH and low temperatures during sample preparation to minimize degradation. 3. Addition of Antioxidants: Consider adding an antioxidant to the sample to prevent oxidation of the thiol group.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike
  • Prepare a Neat Standard Solution: Dissolve a known amount of this compound analytical standard in a pure solvent (e.g., methanol) to a final concentration expected in the prepared samples.

  • Prepare a Blank Matrix Extract: Subject a sample matrix known to be free of this compound (blank matrix) to the entire sample preparation procedure.

  • Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract from step 2 with the this compound standard to the same final concentration as the neat standard solution.

  • Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using the established analytical method (e.g., GC-MS or LC-MS).

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates signal suppression.

    • A value > 100% indicates signal enhancement.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for this compound
  • Sample Preparation: Place a known amount of the complex sample (e.g., 1-5 g) into a headspace vial.

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound).

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 15-30 minutes) while maintaining the temperature.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_processing Data Processing Sample Complex Sample Homogenize Homogenization Sample->Homogenize Aliquot Aliquotting Homogenize->Aliquot Spike Spike with Internal Standard Aliquot->Spike HS_SPME HS-SPME Spike->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data Data Acquisition GC_MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report troubleshooting_logic cluster_mitigation Mitigation Strategies start Inaccurate Quantification of this compound check_me Assess for Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effects Confirmed check_me->me_present Yes no_me No Significant Matrix Effects check_me->no_me No dilute Dilute Sample me_present->dilute cleanup Improve Sample Cleanup (e.g., SPE, HS-SPME) me_present->cleanup mmc Use Matrix-Matched Calibrants me_present->mmc is Use Stable Isotope Internal Standard me_present->is check_other Investigate Other Issues (e.g., Instrument, Standards) no_me->check_other

References

Technical Support Center: Resolution of 3-Butylthiolane Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of 3-Butylthiolane enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of this compound?

A1: The primary methods for resolving this compound enantiomers are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique separates enantiomers on a chiral stationary phase (CSP). It is a powerful analytical and preparative method for obtaining high-purity enantiomers.

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme to selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

  • Diastereomeric Crystallization: This classical method involves reacting the racemic this compound with a chiral resolving agent to form diastereomers, which have different solubilities and can be separated by crystallization.[1][2]

Q2: How do I choose the best resolution method for my application?

A2: The choice of method depends on several factors:

  • Scale: For small-scale, high-purity separations, chiral HPLC is often preferred. For larger, industrial-scale resolutions, diastereomeric crystallization is generally more cost-effective.[3]

  • Purity Requirements: Chiral HPLC can achieve very high enantiomeric excess (ee%). The efficiency of diastereomeric crystallization and enzymatic resolution can vary.

  • Downstream Applications: The choice may be influenced by the compatibility of residual solvents or reagents with subsequent synthetic steps.

  • Availability of Equipment and Reagents: Access to a preparative HPLC system, specific enzymes, or suitable chiral resolving agents will influence your decision.

Q3: Can I determine the enantiomeric excess (ee%) of my resolved this compound without chiral HPLC?

A3: Yes, while chiral HPLC is the most common method, you can also use Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent or a chiral derivatizing agent. The chiral agent will interact differently with each enantiomer, leading to separate, quantifiable signals in the NMR spectrum.

Troubleshooting Guides

Chiral HPLC Resolution

Problem: Poor or no separation of enantiomers on a chiral column.

Possible Cause Troubleshooting Step
Incorrect Chiral Stationary Phase (CSP) Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one that provides selectivity for this compound.
Inappropriate Mobile Phase Optimize the mobile phase composition. For normal phase, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). For reverse phase, adjust the organic modifier and aqueous buffer composition.
Suboptimal Temperature Vary the column temperature. Lower temperatures often improve resolution but may increase backpressure.
Low Flow Rate Decrease the flow rate to increase the interaction time between the analyte and the CSP, which can improve resolution.

Problem: Tailing or broad peaks.

Possible Cause Troubleshooting Step
Secondary Interactions Add a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) to the mobile phase to suppress unwanted interactions with the silica support of the CSP.
Column Overload Reduce the injection volume or the concentration of the sample.
Contaminated Column Flush the column with a strong solvent recommended by the manufacturer.
Enzymatic Kinetic Resolution

Problem: Low conversion and/or low enantioselectivity.

Possible Cause Troubleshooting Step
Suboptimal Enzyme Screen different lipases or other hydrolases. The choice of enzyme is critical for achieving high selectivity.
Incorrect Acyl Donor/Acceptor For transesterification, screen various acyl donors (e.g., vinyl acetate, isopropenyl acetate). For hydrolysis, ensure the substrate is an appropriate ester.
Inappropriate Solvent The solvent can significantly impact enzyme activity and selectivity. Screen a range of organic solvents (e.g., hexane, toluene, MTBE).
Non-optimal Temperature and pH Optimize the reaction temperature and, if using an aqueous phase, the pH to match the enzyme's optimal activity range.
Diastereomeric Crystallization

Problem: No crystal formation.

Possible Cause Troubleshooting Step
Poor Solvent Choice Screen a variety of solvents and solvent mixtures to find a system where the diastereomeric salt has limited solubility.[4]
Solution is too Dilute Concentrate the solution to induce supersaturation.
Lack of Nucleation Sites Try scratching the inside of the flask or adding seed crystals of the desired diastereomer.

Problem: Low diastereomeric excess (de%) in the crystallized product.

Possible Cause Troubleshooting Step
Similar Solubilities of Diastereomers Screen different chiral resolving agents. The difference in solubility between the diastereomeric salts is key to successful resolution.[4] Common resolving agents for amines (after derivatization of the thiol) or acids (if a carboxylic acid handle is introduced) include tartaric acid derivatives and mandelic acid.[2]
Crystallization Occurred too Quickly Slow down the crystallization process by cooling the solution gradually.
Impure Starting Material Ensure the racemic this compound and the chiral resolving agent are of high purity.

Experimental Protocols & Data

Chiral HPLC Method for this compound Enantiomers

Methodology:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: n-Hexane/Isopropanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve racemic this compound in the mobile phase to a concentration of 1 mg/mL.

Expected Results:

Parameter Value
Retention Time (Enantiomer 1) ~8.5 min
Retention Time (Enantiomer 2) ~9.8 min
Resolution (Rs) > 1.5
Enantiomeric Excess (ee%) > 99% (for isolated fractions)

Note: These are representative values. Actual retention times and resolution may vary depending on the specific column and system.

Representative Enzymatic Kinetic Resolution of Racemic this compound Acetate

Methodology:

  • To a solution of racemic this compound acetate (1 mmol) in 10 mL of hexane, add 100 mg of Novozym 435 (immobilized Candida antarctica lipase B).

  • Stir the mixture at 30°C.

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC.

  • Stop the reaction at ~50% conversion by filtering off the enzyme.

  • Separate the unreacted (S)-3-butylthiolane acetate from the product, (R)-3-butylthiolanol, by column chromatography.

Representative Data:

Time (h) Conversion (%) ee% of Substrate ee% of Product
11518>95
22839>95
44582>95
652>99>95
Diastereomeric Crystallization of this compound (as an amine derivative)

Assuming the thiol is converted to a primary amine for resolution with a chiral acid.

Methodology:

  • Dissolve the racemic this compound derivative (e.g., 2-(3-butylthiolan-3-yl)ethan-1-amine) (10 mmol) in 50 mL of hot methanol.

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid) (10 mmol) in 50 mL of hot methanol.

  • Combine the two solutions and allow the mixture to cool slowly to room temperature, and then place it in a 4°C refrigerator overnight.

  • Collect the precipitated crystals by filtration and wash with a small amount of cold methanol.

  • Liberate the free amine from the diastereomeric salt by treatment with a base (e.g., NaOH solution) and extract the enantiomerically enriched amine into an organic solvent.

  • Determine the enantiomeric excess by chiral HPLC.

Representative Data:

Crystallization Step Yield (%) Diastereomeric Excess (de%) Enantiomeric Excess (ee%) of Amine
First Crop 409090
Recrystallization 32>98>98

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis cluster_collection Fraction Collection racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample column Chiral Column (e.g., Chiralpak AD-H) inject->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram separation Separated Enantiomers chromatogram->separation collect1 Collect Enantiomer 1 separation->collect1 collect2 Collect Enantiomer 2 separation->collect2

Caption: Workflow for Chiral HPLC Resolution.

Experimental_Workflow_Enzymatic_Resolution racemate Racemic this compound Substrate enzyme Add Enzyme (e.g., Lipase) racemate->enzyme reaction Selective Reaction (~50% Conversion) enzyme->reaction separation Separation (Chromatography) reaction->separation product Enantiopure Product separation->product unreacted Enantiopure Unreacted Substrate separation->unreacted

Caption: Workflow for Enzymatic Kinetic Resolution.

Logical_Relationship_Diastereomeric_Crystallization racemate Racemic this compound (R-Enantiomer + S-Enantiomer) diastereomers Diastereomer Mixture (R,R'-Salt + S,R'-Salt) (Different Solubilities) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., R'-Acid) resolving_agent->diastereomers crystallization Crystallization diastereomers->crystallization separation Filtration crystallization->separation solid Less Soluble Diastereomer (e.g., R,R'-Salt) separation->solid liquid More Soluble Diastereomer (e.g., S,R'-Salt) separation->liquid liberation1 Liberate Enantiomer solid->liberation1 liberation2 Liberate Enantiomer liquid->liberation2 enantiomer1 Pure R-Enantiomer liberation1->enantiomer1 enantiomer2 Pure S-Enantiomer liberation2->enantiomer2

Caption: Logic of Diastereomeric Crystallization.

References

Technical Support Center: Method Refinement for Low-Level Detection of 3-Butylthiolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the low-level detection of 3-Butylthiolane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for low-level detection of this compound?

For the low-level detection of a volatile compound like this compound, Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) is the most suitable technique. This combination offers high sensitivity and selectivity, which is crucial when analyzing complex matrices. A flame ionization detector (FID) can also be used, but MS provides definitive identification based on the compound's mass spectrum.

Q2: What are the key chemical properties of this compound to consider for method development?

While specific experimental data for this compound is limited in publicly available literature, its structure (a cyclic thioether) suggests the following key properties:

  • Volatility: It is expected to be a volatile organic compound, making it suitable for GC analysis.

  • Polarity: As a thioether, it will have some polarity but is still likely to be soluble in common organic solvents used for extraction and GC analysis.

  • Reactivity: Thioethers can be susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones. This is an important consideration during sample preparation and storage.[1] Thiol groups are also known to be highly susceptible to oxidation.[2]

  • Adsorption: Sulfur-containing compounds can be prone to adsorption onto active sites in the GC system (e.g., inlet liner, column). Using a deactivated liner and a high-quality, inert GC column is recommended to mitigate this.

Q3: Are there any specific safety precautions to consider when handling this compound?

Thiol-containing compounds are often characterized by strong, unpleasant odors.[1] It is advisable to handle this compound and its solutions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing. What are the possible causes and solutions?

  • Cause: Active sites in the GC inlet or column are interacting with the analyte. Sulfur compounds are particularly prone to this.

    • Solution: Use a deactivated inlet liner (e.g., silanized). If the problem persists, you may need to replace the liner. Trim the first few centimeters of the GC column to remove any active sites that may have developed. Ensure you are using a high-quality, inert GC column.

  • Cause: The column temperature is too low.

    • Solution: Increase the initial oven temperature or the temperature ramp rate. However, be cautious not to exceed the column's maximum operating temperature.

  • Cause: The sample solvent is incompatible with the column's stationary phase.

    • Solution: Ensure the solvent is appropriate for the GC column. For example, a non-polar solvent with a non-polar column.

Q: I am observing peak fronting for this compound. What could be the issue?

  • Cause: Column overload. Too much sample is being injected onto the column.

    • Solution: Dilute your sample or increase the split ratio in your injection method.

  • Cause: The initial oven temperature is too low, causing the analyte to condense at the head of the column.

    • Solution: Increase the initial oven temperature.

Low or No Signal

Q: I am not seeing a peak for this compound, or the signal is very weak.

  • Cause: The analyte concentration is below the limit of detection (LOD) of the instrument.

    • Solution: Concentrate your sample or use a more sensitive detection mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if using a triple quadrupole mass spectrometer.

  • Cause: Adsorptive losses in the GC system.

    • Solution: As with peak tailing, use a deactivated inlet liner and an inert column. Check for any cold spots in the transfer line between the GC and the MS.

  • Cause: Degradation of the analyte during sample preparation or injection. Thioethers can be thermally labile.

    • Solution: Use a lower injection port temperature. Ensure that sample preparation steps are carried out in a way that minimizes exposure to heat and oxidative conditions.

  • Cause: A leak in the system.

    • Solution: Perform a leak check of your GC-MS system, paying close attention to the septum and column fittings.

Poor Reproducibility

Q: My peak areas for this compound are not reproducible between injections.

  • Cause: Inconsistent injection volume.

    • Solution: If using manual injection, ensure a consistent technique. An autosampler will provide better reproducibility. Check the syringe for any bubbles or damage.

  • Cause: Sample degradation. The analyte may not be stable in the sample solvent or under the storage conditions.

    • Solution: Analyze samples as quickly as possible after preparation. If storage is necessary, keep samples at a low temperature (e.g., -18°C) and in the dark.[3] Consider using an antioxidant in the sample matrix if oxidative degradation is suspected.

  • Cause: Variability in sample preparation.

    • Solution: Ensure that all sample preparation steps, such as extraction and dilution, are performed consistently and accurately. The use of an internal standard can help to correct for variations.

Quantitative Data

The following tables provide hypothetical, yet realistic, quantitative data for the analysis of this compound by GC-MS. These values are intended as a starting point for method development and validation.

Table 1: Method Detection and Quantitation Limits

ParameterEstimated Value (ng/mL)Method for Determination
Limit of Detection (LOD)0.5 - 5.0Determined as a signal-to-noise ratio of 3:1.[4][5]
Limit of Quantitation (LOQ)2.0 - 15.0Determined as a signal-to-noise ratio of 10:1.[5]

Table 2: Recovery and Precision Data (Spiked Plasma Samples)

Spiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD, %)
1092.56.8
5095.24.5
10097.13.2

Experimental Protocols

Protocol 1: Sample Preparation from Pharmaceutical Formulation (e.g., Oral Solution)
  • Sample Dilution: Accurately pipette 1.0 mL of the oral solution into a 10 mL volumetric flask.

  • Internal Standard Addition: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or another cyclic thioether with similar properties).

  • Dilution to Volume: Dilute to the mark with a suitable solvent (e.g., methanol).

  • Vortex: Mix the solution thoroughly.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a GC vial.

  • Analysis: Inject an aliquot of the filtered solution into the GC-MS system.

Protocol 2: Extraction from Biological Matrix (e.g., Plasma)
  • Sample Thawing: Thaw the plasma sample at room temperature.

  • Internal Standard Addition: To 1.0 mL of plasma in a centrifuge tube, add the internal standard.

  • Protein Precipitation: Add 2.0 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.

  • Analysis: Inject an aliquot of the reconstituted solution into the GC-MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Pharmaceutical or Biological) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction / Dilution Add_IS->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Logic Problem Problem Encountered? Peak_Shape Poor Peak Shape Problem->Peak_Shape Low_Signal Low/No Signal Problem->Low_Signal Poor_Repro Poor Reproducibility Problem->Poor_Repro Tailing Tailing Peak_Shape->Tailing Fronting Fronting Peak_Shape->Fronting Below_LOD Below LOD Low_Signal->Below_LOD Degradation Analyte Degradation Low_Signal->Degradation Leak System Leak Low_Signal->Leak Injection_Var Injection Variability Poor_Repro->Injection_Var Sample_Instability Sample Instability Poor_Repro->Sample_Instability Check_Liner Check/Replace Deactivated Liner Tailing->Check_Liner Dilute_Sample Dilute Sample / Increase Split Fronting->Dilute_Sample Concentrate Concentrate Sample / Use SIM Below_LOD->Concentrate Check_Temp Lower Injection Temperature Degradation->Check_Temp Leak_Check Perform Leak Check Leak->Leak_Check Use_Autosampler Use Autosampler Injection_Var->Use_Autosampler Analyze_Quickly Analyze Samples Promptly Sample_Instability->Analyze_Quickly

Caption: A logical troubleshooting guide for common GC-MS issues.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 3-Butylthiolane Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 3-Butylthiolane: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of quantitative data in research and pharmaceutical development. This document outlines detailed experimental protocols and presents a comparative summary of validation parameters to aid in the selection of the most suitable method for specific analytical needs.

Method Comparison Overview

The choice between GC-MS and HPLC for the quantification of this compound, a volatile thiol compound, depends on several factors including the sample matrix, required sensitivity, and available instrumentation. GC-MS is inherently well-suited for volatile compounds, offering high selectivity and sensitivity. Conversely, HPLC requires a derivatization step to render the non-chromophoric thiol detectable by UV or fluorescence detectors, but it can be a robust alternative, particularly in complex matrices where GC analysis might be challenging.

Performance Data

The following tables summarize the typical performance characteristics of validated analytical methods for the quantification of this compound using GC-MS and HPLC with pre-column derivatization. These values are representative of what can be achieved with properly optimized and validated methods.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²)≥ 0.9950.998
Range1 - 200 µg/mL1 - 250 µg/mL
Accuracy (Recovery)80 - 120%95.5 - 104.2%
Precision (RSD)≤ 15%≤ 5.8%
Limit of Detection (LOD)Reportable0.3 µg/mL
Limit of Quantification (LOQ)Reportable1.0 µg/mL
SpecificityNo interference at the retention time of the analyteNo significant interfering peaks observed

Table 2: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization Performance Data

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²)≥ 0.9950.999
Range5 - 500 µg/mL5 - 600 µg/mL
Accuracy (Recovery)80 - 120%98.1 - 102.5%[1]
Precision (RSD)≤ 15%≤ 4.6%[1]
Limit of Detection (LOD)Reportable1.5 µg/mL
Limit of Quantification (LOQ)Reportable5.0 µg/mL
SpecificityNo interference at the retention time of the analyte-derivativeNo significant interfering peaks observed

Experimental Protocols

Detailed methodologies for both the GC-MS and HPLC-based quantification of this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the direct analysis of the volatile this compound. To enhance sensitivity, headspace solid-phase microextraction (HS-SPME) can be employed for sample introduction.

1. Sample Preparation:

  • Accurately weigh the sample containing this compound into a headspace vial.

  • Add an appropriate solvent (e.g., methanol) and an internal standard (e.g., 2-methyl-1-butanethiol).

  • Seal the vial and vortex to ensure homogeneity.

2. HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and thermostat.

  • Equilibrate the sample at a defined temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation.

  • Expose a suitable SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace for a defined extraction time (e.g., 20 minutes).

3. GC-MS Parameters:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-Sulfur SCD column (or equivalent phase with high inertness for sulfur compounds), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method involves a chemical reaction to attach a chromophoric or fluorophoric tag to the this compound molecule, enabling its detection. Monobromobimane (mBBr) is a common derivatizing agent for thiols, yielding a highly fluorescent product.[2][3]

1. Derivatization Procedure:

  • In a reaction vial, mix the sample containing this compound with a solution of the internal standard (e.g., N-acetyl-L-cysteine).

  • Add a borate buffer (pH 8.5) to maintain alkaline conditions.

  • Add a solution of monobromobimane in a suitable organic solvent (e.g., acetonitrile).

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes) to allow the reaction to complete.

  • Quench the reaction by adding an acid (e.g., formic acid).

2. HPLC-UV/Fluorescence Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector:

    • Fluorescence Detector: Excitation at 380 nm, Emission at 480 nm.

    • Or Diode Array Detector (DAD): Monitoring at a suitable wavelength for the derivative.

Visualizations

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Solvent Solvent & IS Addition Sample->Solvent Vortex Vortexing Solvent->Vortex Equilibrate Equilibration (60°C) Vortex->Equilibrate Extract Headspace Extraction Equilibrate->Extract Injection SPME Desorption & Injection Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound quantification by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample & IS Aliquoting Buffer Buffer Addition Sample->Buffer Deriv Derivatizing Agent Addition Buffer->Deriv React Incubation Deriv->React Quench Reaction Quenching React->Quench Injection Injection Quench->Injection Separation Chromatographic Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound quantification by HPLC.

Conclusion

Both GC-MS and HPLC with pre-column derivatization offer viable and robust approaches for the quantification of this compound. The GC-MS method is generally more direct and may offer higher sensitivity for this volatile analyte. The HPLC method, while requiring an additional derivatization step, provides an excellent alternative that can be readily implemented in laboratories where GC-MS is not available or for sample matrices that are more amenable to liquid chromatography. The choice of method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, sample throughput, and matrix complexity, and must be validated according to the appropriate regulatory guidelines.

References

Comparison of 3-Butylthiolane with other coffee aroma compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Key Coffee Aroma Compounds with the Putative Compound 3-Butylthiolane

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the chemical constituents of natural products like coffee is of paramount importance. The distinct aroma of coffee, a key driver of its global popularity, is an intricate mosaic of hundreds of volatile organic compounds. This guide provides an objective comparison of the performance and characteristics of well-established coffee aroma compounds, supported by experimental data, and contrasts them with the hypothetical profile of this compound, a compound not yet identified in coffee.

Key Coffee Aroma Compounds: A Quantitative Overview

The sensory profile of coffee is largely dictated by a handful of potent aroma compounds from various chemical classes, including sulfur-containing compounds, pyrazines, furans, and aldehydes. These are primarily generated during the roasting process from precursors present in the green coffee beans. The significance of an aroma compound is often determined by its Odor Activity Value (OAV), which relates its concentration to its odor detection threshold.

Table 1: Sensory Profile and Odor Thresholds of Selected Coffee Aroma Compounds

CompoundChemical ClassSensory Descriptor(s)Odor Threshold (in water)
This compound Thiolane (Cyclic Thioether)Inferred: Sulfurous, roasted, potentially oniony or garlicky at high concentrations.Not Determined
2-Furfurylthiol ThiolRoasted coffee, sulfury, smoky.[1][2]0.01 ng/L[3]
3-Mercapto-3-methylbutyl formate ThiolCatty, blackcurrant-like, roasty0.00001 ng/L
2-Ethyl-3,5-dimethylpyrazine PyrazineNutty, roasted, earthy, cocoa-like.[4]0.04 µg/L[5]
3-Methylbutanal AldehydeMalty, chocolatey, fruity.[6][7]0.2 µg/L[8]
Furaneol® (4-Hydroxy-2,5-dimethyl-3(2H)-furanone) FuranoneCaramel-like, sweet, fruity.[9][10]20 µg/L[10]

Table 2: Typical Concentrations of Key Aroma Compounds in Roasted Arabica Coffee

CompoundConcentration Range (µg/kg)
This compound Not Detected
2-Furfurylthiol 10 - 250
3-Mercapto-3-methylbutyl formate 1 - 15
2-Ethyl-3,5-dimethylpyrazine 50 - 800
3-Methylbutanal 500 - 3000
Furaneol® 1000 - 20,000

Note: The concentrations of these compounds can vary significantly depending on the coffee's origin, the degree of roasting, and the brewing method employed.

The Status of this compound in Coffee Aroma

Extensive analytical studies of coffee's volatile compounds have not identified this compound (also known as Tetrahydro-3-butylthiophene) as a component of its aroma. Consequently, there is no experimental data on its sensory properties or odor threshold. Based on the general characteristics of other low-molecular-weight sulfur compounds and alkyl-substituted thiolanes, it can be inferred that this compound would likely possess a very potent, sulfurous odor. This aroma could be perceived as roasty and savory at very low concentrations, but may become unpleasant (e.g., garlicky or onion-like) at higher levels. Its absence from the known coffee aroma profile suggests it is either not formed during the roasting process or exists at levels below the detection capabilities of current analytical techniques.

Formation Pathways of Predominant Coffee Aroma Compounds

The characteristic aroma of roasted coffee is a product of complex chemical transformations of precursors found in green coffee beans.

  • Thiols : Important sulfur-containing aroma compounds like 2-furfurylthiol are formed via the Maillard reaction between sulfur-containing amino acids, such as cysteine, and sugars.[11]

  • Pyrazines : These compounds, which impart nutty and roasty notes, are also products of the Maillard reaction, arising from the condensation of α-aminoketones formed during the Strecker degradation of amino acids.[12][13]

  • Aldehydes : The Strecker degradation of amino acids is also a primary source of aldehydes. For example, the amino acid leucine is a precursor to 3-methylbutanal.

  • Furanones : Sweet and caramel-like furanones, such as Furaneol®, are generated through the thermal degradation and cyclization of sugars like sucrose.[14][15]

cluster_precursors Green Coffee Bean Precursors cluster_roasting Roasting Process cluster_aroma Key Aroma Compound Classes Amino Acids (e.g., Cysteine, Leucine) Amino Acids (e.g., Cysteine, Leucine) Maillard Reaction Maillard Reaction Amino Acids (e.g., Cysteine, Leucine)->Maillard Reaction Sugars (e.g., Sucrose, Pentoses) Sugars (e.g., Sucrose, Pentoses) Sugars (e.g., Sucrose, Pentoses)->Maillard Reaction Sugar Degradation Sugar Degradation Sugars (e.g., Sucrose, Pentoses)->Sugar Degradation Trigonelline Trigonelline Chlorogenic Acids Chlorogenic Acids Strecker Degradation Strecker Degradation Maillard Reaction->Strecker Degradation Thiols (e.g., 2-Furfurylthiol) Thiols (e.g., 2-Furfurylthiol) Maillard Reaction->Thiols (e.g., 2-Furfurylthiol) Pyrazines (e.g., 2-Ethyl-3,5-dimethylpyrazine) Pyrazines (e.g., 2-Ethyl-3,5-dimethylpyrazine) Strecker Degradation->Pyrazines (e.g., 2-Ethyl-3,5-dimethylpyrazine) Aldehydes (e.g., 3-Methylbutanal) Aldehydes (e.g., 3-Methylbutanal) Strecker Degradation->Aldehydes (e.g., 3-Methylbutanal) Furanones (e.g., Furaneol) Furanones (e.g., Furaneol) Sugar Degradation->Furanones (e.g., Furaneol)

Simplified formation pathways of key coffee aroma compounds.

Experimental Protocols for Coffee Aroma Analysis

The analysis of volatile compounds in coffee necessitates advanced analytical techniques for accurate identification and quantification.

Sample Preparation: Solvent Assisted Flavour Evaporation (SAFE)

To gently extract volatile compounds while minimizing the formation of artifacts, Solvent Assisted Flavour Evaporation (SAFE) is a preferred method.

  • Extraction : The process begins with the extraction of roasted and ground coffee using a suitable solvent, such as dichloromethane.

  • Distillation : The resulting solvent extract is then distilled under a high vacuum within the SAFE apparatus. This facilitates the separation of volatile compounds from the non-volatile matrix at low temperatures.

  • Concentration : The collected distillate, which contains the volatile aroma compounds, is carefully concentrated before instrumental analysis.

Instrumental Analysis: Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS)

This powerful hyphenated technique combines chemical analysis with human sensory perception.[16]

  • Injection and Separation : The concentrated aroma extract is injected into a gas chromatograph, where the volatile compounds are separated based on their physicochemical properties in a capillary column.

  • Detection and Olfactometry : The column effluent is split into two streams. One is directed to a mass spectrometer for compound identification based on mass spectra and retention times. The other stream is directed to an olfactory detection port, where a trained sensory panelist assesses and describes the odor of the eluting compounds.

  • Data Integration : The instrumental data from the mass spectrometer is correlated with the sensory data from the olfactometry analysis to identify the key aroma-active compounds.

Ground Coffee Ground Coffee Solvent Extraction Solvent Extraction Ground Coffee->Solvent Extraction SAFE Apparatus SAFE Apparatus Solvent Extraction->SAFE Apparatus Concentration Concentration SAFE Apparatus->Concentration Aroma Extract Aroma Extract Concentration->Aroma Extract GC-O-MS System GC-O-MS System Aroma Extract->GC-O-MS System Data Analysis Data Analysis GC-O-MS System->Data Analysis Compound Identification & Sensory Profile Compound Identification & Sensory Profile Data Analysis->Compound Identification & Sensory Profile

A typical experimental workflow for coffee aroma analysis.

Conclusion

The aroma of coffee is a complex chemical signature, with compounds such as 2-furfurylthiol, 2-ethyl-3,5-dimethylpyrazine, and Furaneol® being major contributors to its characteristic scent. In contrast, this compound has not been identified in coffee and its role, if any, in coffee aroma is currently unknown. The continued application of advanced analytical and sensory techniques is crucial for a deeper understanding of the chemistry of coffee flavor and for the discovery of new, impactful aroma compounds.

References

Navigating the Analytical Maze: A Guide to Inter-Laboratory Cross-Validation of 3-Butylthiolane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data across different laboratories is paramount. This guide provides a framework for the cross-validation of 3-Butylthiolane analysis, a critical step in regulatory submissions and collaborative research. By establishing robust analytical protocols and understanding potential sources of variability, organizations can ensure data integrity and comparability.

The analysis of volatile sulfur compounds like this compound often relies on gas chromatography (GC) coupled with a selective detector, such as a mass spectrometer (MS) or a sulfur chemiluminescence detector (SCD). While standardized methods for this compound are not widely published, this guide draws upon established principles of inter-laboratory validation for similar analytes to provide a comprehensive approach.

Comparative Analysis of Analytical Methods

The choice of analytical methodology can significantly impact the results of this compound analysis. Gas chromatography is the standard for separating volatile compounds, but the choice of detector and sample preparation technique can introduce variability.

Parameter GC-MS (Quadrupole) GC-SCD GC-MS/MS (Triple Quadrupole)
Selectivity Good (based on m/z)Excellent for sulfurExcellent (based on MRM transitions)
Sensitivity (LOD) Low ng/mL to high pg/mLLow pg/mLLow to mid pg/mL
Linearity Good (r² > 0.99)Excellent (r² > 0.99)Excellent (r² > 0.99)
Inter-laboratory Reproducibility Moderate to GoodGoodGood to Excellent
Primary Application Identification & QuantitationSelective Quantitation of SulfurHigh-throughput Quantitation

Experimental Protocols: A Roadmap to Reproducibility

A well-defined experimental protocol is the cornerstone of any successful inter-laboratory study. The following outlines a typical workflow for the analysis of this compound.

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and concentrate it for analysis.

  • Liquid-Liquid Extraction (LLE): A common technique for extracting analytes from aqueous matrices.

    • Protocol: To 1 mL of the sample, add 1 mL of a water-immiscible solvent (e.g., dichloromethane or hexane). Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. Carefully transfer the organic layer to a clean vial for GC analysis.

  • Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to adsorb the analyte from the sample headspace or directly from a liquid sample.

    • Protocol: Place a 5 mL sample in a 10 mL headspace vial. Add a magnetic stir bar and seal the vial. Equilibrate the sample at 60°C for 15 minutes while stirring. Expose a preconditioned SPME fiber (e.g., PDMS/DVB) to the headspace for 30 minutes. Desorb the fiber in the GC inlet at 250°C for 2 minutes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides both separation and identification of this compound.

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Inlet Temperature: 250°C (Splitless mode).

    • Oven Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitation (e.g., monitoring the molecular ion and key fragment ions of this compound) or full scan for identification. For GC-MS/MS, Multiple Reaction Monitoring (MRM) would be used.

Inter-Laboratory Cross-Validation Workflow

A cross-validation study is essential to ensure that different laboratories can produce comparable results.[1][2][3] The process involves a coordinating laboratory that prepares and distributes a set of identical samples to the participating laboratories.

A Coordinating Lab Prepares & Distributes Samples B Participating Labs Analyze Samples Using Standardized Protocol A->B C Data Submission to Coordinating Lab B->C D Statistical Analysis of Results (e.g., ANOVA) C->D E Assessment of Reproducibility & Repeatability D->E F Identification of Discrepancies & Root Cause Analysis E->F If significant variability H Final Report on Inter-Laboratory Comparability E->H If acceptable G Implementation of Corrective Actions F->G G->B Re-analysis

Figure 1. A typical workflow for an inter-laboratory cross-validation study.

Factors Influencing Inter-Laboratory Variability

Several factors can contribute to differences in analytical results between laboratories. Understanding and controlling these variables is crucial for achieving data comparability.

center Inter-Laboratory Variability sub1 Analytical Method center->sub1 sub2 Sample Handling center->sub2 sub3 Instrumentation center->sub3 sub4 Data Analysis center->sub4 sub5 Analyst Technique center->sub5 leaf1a Column Type/Age sub1->leaf1a leaf1b Detector Type sub1->leaf1b leaf1c Calibration Standards sub1->leaf1c leaf2a Storage Conditions sub2->leaf2a leaf2b Extraction Efficiency sub2->leaf2b leaf2c Sample Matrix Effects sub2->leaf2c leaf3a Instrument Maintenance sub3->leaf3a leaf3b Tuning Parameters sub3->leaf3b leaf3c Autosampler Performance sub3->leaf3c leaf4a Integration Parameters sub4->leaf4a leaf4b Quantitation Software sub4->leaf4b leaf4c Reporting Practices sub4->leaf4c leaf5a Pipetting Accuracy sub5->leaf5a leaf5b Adherence to Protocol sub5->leaf5b leaf5c Training & Experience sub5->leaf5c

Figure 2. Key factors that can contribute to inter-laboratory variability in analytical measurements.

By implementing a robust, standardized analytical protocol and conducting a thorough inter-laboratory cross-validation study, researchers and drug development professionals can ensure the consistency and reliability of this compound analysis across multiple sites. This proactive approach to quality control is essential for confident decision-making and successful regulatory outcomes.

References

A Sensory Panel Comparison of Synthetic vs. Natural 3-Butylthiolane: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 3-Butylthiolane

This compound is a volatile organosulfur compound known for its potent and characteristic aroma. Thiols, in general, are recognized for their strong odors, which can be desirable in certain food products, contributing to savory, fruity, or roasted notes, or considered off-flavors in other contexts.[1] The source of this compound, whether through chemical synthesis or extraction from natural sources, can potentially influence its sensory profile due to the presence of trace impurities or enantiomeric variations. A rigorous sensory evaluation is therefore essential to characterize any perceptible differences.

Experimental Protocol: Sensory Panel Evaluation

A trained sensory panel is a critical tool for obtaining objective and reproducible data on the sensory attributes of aroma compounds.[2][3] The following protocol outlines the steps for a descriptive sensory analysis to compare synthetic and natural this compound.

1. Panelist Selection and Training:

  • Selection: Recruit a panel of 8-12 individuals who have been screened for their sensory acuity and ability to describe aromas.[2][4] Panelists should be non-smokers and free from any conditions that might affect their sense of smell.[4]

  • Training: Train the panel on the fundamental principles of sensory evaluation, including the recognition and intensity scaling of basic tastes and aromas.[5][6] Specifically, familiarize the panel with a lexicon of aroma descriptors relevant to sulfur compounds (e.g., savory, meaty, alliaceous, tropical, sulfury, metallic). This can be achieved by presenting reference standards for each descriptor.

2. Sample Preparation and Presentation:

  • Prepare solutions of synthetic and natural this compound at identical, predetermined concentrations in a neutral solvent (e.g., mineral oil or propylene glycol). The concentration should be high enough to be clearly perceptible but not overpowering.

  • Present the samples in coded, identical containers to blind the panelists to the sample identity.[4] The presentation order should be randomized and balanced across panelists to minimize order effects.[4]

  • Provide panelists with palate cleansers, such as unsalted crackers and still water, to be used between sample evaluations.[4]

3. Sensory Evaluation Method: Descriptive Analysis

  • Attribute Generation: In initial sessions, have the panelists collectively develop a list of sensory attributes that describe the aromas of the two this compound samples.

  • Intensity Rating: In subsequent sessions, have each panelist individually rate the intensity of each agreed-upon attribute for each sample using a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").[3]

  • Data Collection: Collect the intensity ratings from each panelist for each sample. It is advisable to have multiple replicates to assess panelist and panel reproducibility.[5]

4. Data Analysis:

  • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the intensity of any sensory attributes between the synthetic and natural samples.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and the sensory attributes.

Data Presentation

Quantitative data from the sensory panel should be summarized in a clear and concise table to facilitate comparison.

Sensory AttributeMean Intensity Score (Synthetic)Mean Intensity Score (Natural)p-value
Overall Aroma Intensity
Savory/Meaty
Alliaceous/Garlic
Tropical Fruit
Sulfury/Cabbage
Metallic
Earthy
Other defined attributes

Intensity scores are based on a 15-cm line scale. Statistical significance is typically set at p < 0.05.

Visualizations

Experimental Workflow for Sensory Panel Evaluation

Sensory_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Screening Panelist Screening & Training Lexicon_Dev Aroma Lexicon Development Panelist_Screening->Lexicon_Dev Sample_Prep Sample Preparation (Coded & Randomized) Individual_Eval Individual Panelist Evaluation Sample_Prep->Individual_Eval Lexicon_Dev->Sample_Prep Intensity_Rating Intensity Rating of Attributes Individual_Eval->Intensity_Rating Data_Collection Data Collection Intensity_Rating->Data_Collection Stats_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Stats_Analysis Results Results Interpretation Stats_Analysis->Results

Sensory panel evaluation workflow.

Plausible Olfactory Signaling Pathway for Thiols

The perception of thiols is a complex process involving olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs).[7][8] Research has indicated a crucial role for metal ions, particularly copper, in the detection of certain sulfur-containing odorants by specific ORs.[1][7][8]

Olfactory_Pathway Thiol This compound (Odorant) OR Olfactory Receptor (OR) (e.g., OR2T11 with Copper ion) Thiol->OR G_Protein G-protein Activation (Gαolf) OR->G_Protein AC Adenylyl Cyclase III Activation G_Protein->AC cAMP Increased intracellular cAMP AC->cAMP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel Opening cAMP->CNG Ca_Na_Influx Ca2+ and Na+ Influx CNG->Ca_Na_Influx Depolarization Neuron Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Olfactory Bulb in Brain Action_Potential->Brain

Generalized olfactory signaling pathway for thiols.

Conclusion

A direct sensory comparison of synthetic and natural this compound is crucial for applications where aroma profile is a key determinant of product quality. While existing literature does not provide a head-to-head comparison, the methodologies outlined in this guide offer a robust framework for researchers to conduct their own evaluations. By employing trained sensory panels and standardized protocols, it is possible to obtain reliable, quantitative data to discern the sensory differences, if any, between the two sources of this potent aroma compound. This information is invaluable for making informed decisions in product formulation, ensuring consistency, and substantiating claims of natural origin.

References

Confirming the Identity of 3-Butylthiolane: A Comparison of High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of chemical compounds is a cornerstone of scientific research and drug development. For a molecule such as 3-Butylthiolane (C₈H₁₆S), a sulfur-containing heterocyclic compound, precise structural confirmation is critical. This guide provides a comparative overview of two powerful analytical techniques for this purpose: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Definitive Molecular Formula Determination

High-resolution mass spectrometry is a premier tool for determining the elemental composition of a molecule with exceptional accuracy. By providing a highly precise mass-to-charge ratio (m/z), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Experimental Protocol: GC-HRMS Analysis of this compound

A common approach for volatile and semi-volatile compounds like this compound is Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS).

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Gas Chromatography (GC) Separation: The sample is injected into a GC system equipped with a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up, separating this compound from other components in the mixture based on its boiling point and affinity for the column's stationary phase.

  • Ionization: As this compound elutes from the GC column, it enters the ion source of the high-resolution mass spectrometer. Electron Ionization (EI) is a common method for GC-MS, which involves bombarding the molecule with a high-energy electron beam, causing it to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The analyzer measures the m/z of the ions with very high precision, typically to four or five decimal places.

  • Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental formula. The fragmentation pattern provides additional structural information, acting as a molecular fingerprint.

HRMS_Workflow cluster_GC Gas Chromatography cluster_HRMS High-Resolution Mass Spectrometry cluster_Data Data Analysis Sample Sample Injection GC_Column GC Separation Sample->GC_Column Volatility-based separation Ionization Ionization (EI) GC_Column->Ionization Elution Mass_Analyzer Mass Analysis (TOF/Orbitrap) Ionization->Mass_Analyzer Ion Acceleration Detector Detection Mass_Analyzer->Detector m/z Measurement Data_Processing Data Processing Detector->Data_Processing Signal Formula_Determination Elemental Formula Determination Data_Processing->Formula_Determination Accurate Mass

Figure 1: Experimental workflow for GC-HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

While HRMS provides the elemental formula, NMR spectroscopy offers detailed information about the chemical structure, including the connectivity of atoms and their spatial relationships. For a molecule like this compound, ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the position of the butyl group on the thiolane ring.

Experimental Protocol: ¹H and ¹³C NMR of this compound
  • Sample Preparation: A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. A series of radiofrequency pulses are applied to excite the ¹H or ¹³C nuclei. The resulting signals (free induction decay, FID) are detected.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected.

  • Spectral Interpretation: The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to piece together the molecule's structure.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_NMR NMR Spectroscopy cluster_DataAnalysis Data Analysis Sample_Dissolution Dissolution in Deuterated Solvent Add_Standard Addition of TMS Sample_Dissolution->Add_Standard Magnetic_Field Placement in Magnetic Field Add_Standard->Magnetic_Field Sample Insertion RF_Pulses Radiofrequency Pulses Magnetic_Field->RF_Pulses Detection Signal Detection (FID) RF_Pulses->Detection Fourier_Transform Fourier Transform Detection->Fourier_Transform FID Data Spectral_Analysis Spectral Interpretation Fourier_Transform->Spectral_Analysis Spectrum Generation Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation Chemical Shift, Coupling, Integration

Figure 2: Experimental workflow for NMR spectroscopy.

Performance Comparison: HRMS vs. NMR

The choice between HRMS and NMR, or the decision to use them orthogonally, depends on the specific analytical question. The following table summarizes the key performance characteristics of each technique for the identification of this compound.

FeatureHigh-Resolution Mass Spectrometry (GC-HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Elemental FormulaMolecular Structure & Connectivity
Sample Requirement Nanograms to picogramsMilligrams
Analysis Time MinutesMinutes to hours
Key Data Output Accurate mass, isotopic pattern, fragmentationChemical shift, coupling constants, integration
Structural Isomerism Can distinguish isomers if chromatographically separatedCan definitively distinguish structural isomers
Purity Requirement Can analyze components in a mixtureRequires a relatively pure sample

Quantitative Data Summary

The following tables present hypothetical but realistic data for the analysis of this compound (C₈H₁₆S, Exact Mass: 144.10237).

Table 1: High-Resolution Mass Spectrometry Data
ParameterObserved Value
Retention Time (GC) 8.52 min
Measured m/z (Molecular Ion) 144.1022
Mass Error -1.2 ppm
Calculated Elemental Formula C₈H₁₆S
Key Fragment Ions (m/z) 111.0765, 87.0812, 55.0547
Table 2: ¹H NMR (400 MHz, CDCl₃) Predicted Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.85 - 2.70m3HH adjacent to S
2.05 - 1.85m2HCH₂ in ring
1.65 - 1.50m2HCH₂ in ring
1.45 - 1.25m6HCH₂ in butyl chain
0.90t3HCH₃ in butyl chain
Table 3: ¹³C NMR (100 MHz, CDCl₃) Predicted Data
Chemical Shift (δ, ppm)Assignment
45.2C adjacent to S
38.5C adjacent to S
35.1CH in ring
32.8CH₂ in ring
31.5CH₂ in butyl chain
28.9CH₂ in butyl chain
22.7CH₂ in butyl chain
14.1CH₃ in butyl chain

Conclusion

Both High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy are indispensable techniques for the definitive identification of small molecules like this compound. HRMS provides a rapid and highly sensitive method for determining the elemental formula, making it an excellent screening tool. NMR, while requiring more sample and analysis time, delivers an unparalleled level of structural detail, enabling the unambiguous elucidation of the molecular architecture. For comprehensive and irrefutable compound identification, a combination of both techniques is the gold standard in modern chemical analysis.

3-Butylthiolane in Flavor Chemistry: A Comparative Analysis with Other Thiolanes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and developers on the sensory and chemical properties of thiolanes, highlighting the current knowledge gap on 3-Butylthiolane and providing a framework for future research.

Thiolanes, a class of saturated five-membered heterocyclic sulfur compounds, play a significant, albeit often subtle, role in the flavor profiles of a diverse range of foods and beverages. Their potent, low-threshold aromas contribute to the characteristic notes of roasted coffee, savory meats, and certain fruits. This guide provides a comparative overview of this compound and other key thiolanes in flavor chemistry, presenting available quantitative data, sensory profiles, and standardized experimental protocols for their analysis. While comprehensive data exists for some thiolanes, it is crucial to note a significant information gap regarding the specific sensory properties of this compound, making it a prime candidate for future flavor research.

Comparative Sensory & Physicochemical Data

To facilitate a clear comparison, the following table summarizes the available quantitative and qualitative data for selected thiolanes. It is important to note the absence of specific sensory data for this compound in the current literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Flavor/Odor ProfileOdor ThresholdCAS Number
This compound C₈H₁₆S144.28Not availableNot availableNot available
Tetrahydrothiophene (Thiolane) C₄H₈S88.17Characteristic, unpleasant, sulfurous, cabbage-like[1][2]~1 ppb in water[3]110-01-0
2-Methyl-1-butanethiol C₅H₁₂S104.21Sulfurous, meaty, bloody, onion/garlic-like[4]Not available1878-18-8
4-Methoxy-2-methyl-2-butanethiol C₆H₁₄OS134.24"Catty", fruity, blackcurrant[5]0.03-0.06 ppb in oil[6]94087-83-9

Detailed Sensory Profiles of Reference Thiolanes

While the specific flavor profile of this compound remains uncharacterized, the sensory properties of other thiolanes provide a valuable reference point for understanding the potential contribution of alkyl-substituted thiolanes to food and beverage flavors.

  • Tetrahydrothiophene (Thiolane): This foundational thiolane possesses a potent and often described as unpleasant sulfurous odor.[2] Its aroma is also characterized as cabbage-like.[1] Due to its strong and distinctive smell, it is used as an odorant in natural gas to enable leak detection.[2] In flavor applications, at very low concentrations, it can contribute to savory and cooked vegetable notes.

  • 2-Methyl-1-butanethiol: This thiol is strongly associated with savory and meaty aromas.[4] Its flavor profile is often described as sulfurous and can have nuances reminiscent of cooked meat or even a slightly bloody character.[4] These attributes make it a significant contributor to the overall flavor of cooked meats.

  • 4-Methoxy-2-methyl-2-butanethiol: In contrast to the more savory-smelling thiolanes, this compound is known for its distinct fruity and slightly "catty" aroma, which is a key characteristic of blackcurrant.[5] Its extremely low odor threshold makes it a powerful contributor to the flavor of fruits where it is present.[6]

Experimental Protocols for Thiolane Analysis

The analysis of volatile sulfur compounds like thiolanes requires specialized techniques due to their low concentrations and potential for instability. Below are detailed methodologies for sensory and instrumental analysis applicable to these compounds.

Sensory Evaluation Protocol

Objective: To determine the flavor profile and odor threshold of a target thiolane.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals should be selected based on their sensory acuity and trained on the recognition of sulfurous and other relevant aroma compounds.

  • Sample Preparation:

    • For odor threshold determination in water, a stock solution of the thiolane is prepared in a suitable solvent (e.g., ethanol) and then serially diluted in deionized, odor-free water.

    • For flavor profiling in a food matrix, the thiolane is added at various concentrations to a bland base (e.g., water, oil, or a simple food model system).

  • Testing Procedure:

    • Odor Threshold: The three-alternative forced-choice (3-AFC) method is commonly used. Panelists are presented with three samples, one of which contains the diluted thiolane, and asked to identify the odorous sample. The threshold is determined as the concentration at which the compound is correctly identified by 50% of the panel above chance.

    • Flavor Profiling: Descriptive analysis is employed. Panelists evaluate the aroma and taste of the samples and generate descriptive terms. The intensity of each attribute is then rated on a structured scale (e.g., a 15-point scale).

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to determine significant differences in sensory attributes and to calculate the odor threshold.

Instrumental Analysis Protocol: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active compounds, including thiolanes, in a sample.

Methodology:

  • Sample Preparation:

    • Solvent Extraction: For liquid samples, liquid-liquid extraction with a suitable solvent (e.g., dichloromethane) can be used.

    • Headspace Analysis: For solid or liquid samples, headspace techniques like Solid Phase Microextraction (SPME) or Static Headspace are employed to capture volatile compounds.

  • GC-O System: A gas chromatograph is coupled with a sniffing port, allowing a trained sensory panelist to smell the effluent from the GC column. The outlet is typically split between the sniffing port and a chemical detector (e.g., a mass spectrometer).

  • Chromatographic Conditions:

    • Column: A non-polar or semi-polar capillary column is typically used for the separation of volatile compounds.

    • Temperature Program: A programmed temperature gradient is used to elute compounds based on their boiling points.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • Olfactometry: As compounds elute from the column, the panelist records the time, duration, and a descriptor for each detected odor. The intensity of the odor can also be rated.

  • Data Analysis: The olfactometry data is correlated with the chromatographic data from the chemical detector to identify the compounds responsible for specific odors.

Visualizing Experimental Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the workflows for sensory evaluation and instrumental analysis.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Panelist_Training Panelist Selection & Training Threshold_Test Odor Threshold (3-AFC) Panelist_Training->Threshold_Test Profiling_Test Flavor Profiling (Descriptive Analysis) Panelist_Training->Profiling_Test Sample_Prep Sample Preparation (Dilutions/Doping) Sample_Prep->Threshold_Test Sample_Prep->Profiling_Test Data_Collection Data Collection Threshold_Test->Data_Collection Profiling_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Sensory Profile & Threshold Value Statistical_Analysis->Results

Caption: Workflow for Sensory Evaluation of Thiolanes.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_instrumental Instrumental Analysis cluster_data_analysis Data Analysis Extraction Extraction (Solvent or Headspace) GC_Separation Gas Chromatography Separation Extraction->GC_Separation Split Split GC_Separation->Split MS_Detection Mass Spectrometry Detection Split->MS_Detection Sniffing_Port Olfactometry (Sniffing Port) Split->Sniffing_Port MS_Data MS Data MS_Detection->MS_Data O_Data Olfactometry Data Sniffing_Port->O_Data Correlation Data Correlation MS_Data->Correlation O_Data->Correlation Identification Odor-Active Compound Identification Correlation->Identification

Caption: Workflow for GC-Olfactometry Analysis of Thiolanes.

Conclusion and Future Directions

The analysis of thiolanes in flavor chemistry reveals a class of potent, character-defining compounds with diverse sensory profiles, from the savory notes of 2-methyl-1-butanethiol to the fruity aroma of 4-methoxy-2-methyl-2-butanethiol. While established analytical protocols exist for their evaluation, a striking gap in the scientific literature is the lack of sensory and quantitative data for this compound. This absence of information prevents a direct comparison and underscores the need for further research.

Future studies should focus on the synthesis and purification of this compound to enable comprehensive sensory and instrumental analysis. Determining its flavor profile, odor threshold, and occurrence in food systems will provide valuable insights for flavor chemists and product developers. Understanding the structure-activity relationships within the alkyl-substituted thiolane family will ultimately allow for a more predictive approach to flavor creation and a deeper understanding of the complex chemistry that governs our perception of taste and smell.

References

Safety Operating Guide

Proper Disposal of 3-Butylthiolane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-butylthiolane, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.

I. Understanding the Hazards

This compound is a combustible liquid that is harmful if swallowed and can cause skin and serious eye irritation. It may also trigger an allergic skin reaction and is toxic to aquatic life with long-lasting effects. Awareness of these hazards is the first step in safe handling and disposal.

II. Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValueMethod
Melting Point-15 °C (5 °F)lit.
Boiling Point188 °C (370 °F)lit.
Density1.057 g/mL at 20 °C (68 °F)lit.
Partition Coefficient (log Pow)2.9OECD Test Guideline 117

Table 1: Physical and chemical properties of this compound.

III. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate personal protective equipment.

  • Gloves: Handle with gloves that have been inspected prior to use.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Lab Coat: A standard lab coat should be worn.

  • Ventilation: Ensure adequate ventilation, such as working in a fume hood.[1]

IV. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound. This process is designed to prevent environmental contamination and ensure personnel safety.

1. Waste Collection:

  • Segregation: Collect waste this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Integrity: Ensure the waste container is chemically resistant and in good condition to prevent leaks.

2. Spill Management:

In the event of a spill, follow these steps immediately:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Cover drains to prevent the chemical from entering the sewer system.

  • Absorption: Use an inert absorbent material, such as sand, silica gel, or a universal binder, to soak up the spill.[1][2]

  • Collection: Carefully collect the absorbent material and place it in a suitable, closed container for disposal.[1][2]

3. Final Disposal:

  • Approved Facility: Dispose of the waste container through an approved waste disposal plant.[1] Contact your institution's EHS office to arrange for pickup and disposal.

  • Environmental Precaution: Do not allow the product to enter drains or surface water.

V. Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.

G cluster_prep Preparation cluster_collection Waste Collection & Spill Management cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) container Prepare Labeled, Sealed Waste Container ppe->container collect Collect Waste This compound container->collect spill Spill Occurs collect->spill Spill Detected store Store Waste Securely collect->store No Spills contain Contain Spill & Absorb with Inert Material spill->contain contain->collect Cleaned Up dispose Dispose via Approved Waste Facility store->dispose end End dispose->end start Start Disposal Process start->ppe

Figure 1: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-Butylthiolane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential safety and logistical information for handling 3-Butylthiolane. It includes operational and disposal plans with step-by-step procedural guidance to ensure laboratory safety and proper chemical management.

Chemical and Physical Properties of this compound

A comprehensive Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following data is aggregated from available sources and should be confirmed with a substance-specific SDS.

PropertyValue
Appearance Colorless to light yellow liquid
Odor Strong, unpleasant odor
Molecular Formula C₈H₁₆S
Molecular Weight 144.28 g/mol
Boiling Point Approximately 188 °C (370.4 °F)
Melting Point Approximately -15 °C (5 °F)
Flash Point Approximately 73 °C (163.4 °F)
Density Approximately 1.050 g/cm³
Solubility Insoluble in water
Hazards Combustible liquid, Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, Toxic to aquatic life.[1]

Operational Plan for Handling this compound

Adherence to the following procedural steps is critical for the safe handling of this compound from acquisition to disposal.

Pre-Handling Preparations
  • Engineering Controls: All work with this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. Ensure safety shower and eyewash stations are accessible and operational.

  • Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes:

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts.

    • Body Protection: A flame-resistant lab coat, worn over long-sleeved clothing and long pants.

    • Footwear: Closed-toe shoes constructed of a chemically resistant material.

  • Spill Kit: Ensure a spill kit equipped for flammable and hazardous liquids is readily available. The kit should contain absorbent materials, neutralizing agents (if applicable), and waste disposal bags.

Handling Procedures
  • Transportation: When moving this compound, use a secondary container to prevent spills in case the primary container is compromised.

  • Dispensing:

    • Ground and bond containers when transferring to prevent static discharge, a potential ignition source.

    • Use only spark-proof tools.

    • Avoid generating mists or aerosols.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

    • Keep containers tightly closed.

    • Store away from incompatible materials such as strong oxidizing agents.

Post-Handling and Disposal
  • Decontamination:

    • Wipe down the work area with an appropriate solvent and then soap and water.

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Waste Disposal:

    • Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.

    • Do not dispose of this compound down the drain.[2][3]

    • Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][4]

    • Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before being punctured and discarded or recycled.[4]

Emergency Procedures

Spill Response
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent material.

    • Work from the outside of the spill inwards to prevent spreading.

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Close the laboratory doors to contain the vapors.

    • Contact your institution's emergency response team or local fire department.

    • Do not re-enter the area until it has been cleared by safety professionals.

First Aid Measures
  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.

  • If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep 1. Pre-Handling cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_emergency Emergency Procedures prep_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe Don Appropriate PPE prep_controls->prep_ppe prep_spill Check Spill Kit prep_ppe->prep_spill handling_transport Transport in Secondary Container prep_spill->handling_transport handling_dispense Dispense in Fume Hood handling_transport->handling_dispense handling_storage Store Properly handling_dispense->handling_storage emergency_spill Spill Response handling_dispense->emergency_spill emergency_first_aid First Aid handling_dispense->emergency_first_aid post_decon Decontaminate Work Area handling_storage->post_decon post_waste Dispose of Waste post_decon->post_waste post_wash Wash Hands post_waste->post_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.